Chaetoviridin A
Description
This compound has been reported in Chaetomium cochliodes and Chaetomium globosum with data available.
from Chaetomium globosum; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aS)-5-chloro-9-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClO6/c1-6-11(2)7-8-14-9-15-16(10-29-14)18-17(20(26)12(3)13(4)25)22(28)30-23(18,5)21(27)19(15)24/h7-13,25H,6H2,1-5H3/b8-7+/t11-,12-,13+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSQVPGTQUYLEQ-CCBHEJLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)[C@@H](C)[C@@H](C)O)C2=CO1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893270 | |
| Record name | Chaetoviridin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308671-17-1, 128252-98-2 | |
| Record name | (6aS)-5-Chloro-9-[(2S,3R)-3-hydroxy-2-methyl-1-oxobutyl]-6a-methyl-3-[(1E,3S)-3-methyl-1-penten-1-yl]-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308671-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chaetoviridin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128252982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chaetoviridin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chaetoviridin A: Discovery, Isolation, and Bioactivity from Chaetomium globosum
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Chaetoviridin A, a prominent member of the azaphilone class of fungal secondary metabolites, has garnered significant attention within the scientific community for its potent biological activities. First isolated from the ascomycete fungus Chaetomium globosum, this chlorinated pyranoquinone derivative exhibits a range of effects, most notably potent antifungal and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, a summary of its biological activities with quantitative data, and an exploration of its known mechanisms of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development who are interested in the potential applications of this compound.
Discovery and Structural Elucidation
This compound was first reported as a metabolite of Chaetomium globosum var. flavo-viridae by Takahashi et al. in 1990.[1][2] It belongs to a class of fungal pigments known as azaphilones, which are characterized by a highly substituted isochromene core.[3] The structure of this compound is distinguished by a 6H-furo[2,3-h]isochromene-6,8(6aH)-dione skeleton, substituted with a chloro group at position 5, a 3-hydroxy-2-methylbutanoyl group at position 9, a methyl group at position 6a, and a 3-methylpent-1-en-1yl group at position 3.[4][5] The absolute stereochemistry of this compound was later revised by Makrerougras et al. in 2017 through total synthesis.[6][7][8]
Isolation and Purification of this compound from Chaetomium globosum
The following section details a general experimental workflow for the isolation and purification of this compound from Chaetomium globosum cultures. This protocol is a composite of methodologies described in the scientific literature.[2][9]
Fungal Cultivation and Fermentation
Fungal Strain: Chaetomium globosum (e.g., strains F0142 or CEF-082) is typically used.[1][2]
Culture Medium: Potato Dextrose Broth (PDB) is a commonly used liquid medium for large-scale fermentation.[2]
Fermentation Protocol:
-
Inoculate several 1 L Erlenmeyer flasks, each containing 200 mL of sterile PDB, with mycelial plugs from a 5-day-old culture of C. globosum grown on Potato Dextrose Agar (PDA).[2]
-
Incubate the flasks on a rotary shaker at 150 rpm and 25 °C for a period of two weeks to allow for sufficient production of secondary metabolites.[2]
Extraction of Crude Metabolites
Protocol:
-
After the incubation period, separate the fungal biomass from the culture broth by filtration through Whatman No. 2 filter paper.[2]
-
Extract the culture filtrate (e.g., 8 L) three times with an equal volume of ethyl acetate.[2]
-
Pool the ethyl acetate layers and concentrate them to dryness under reduced pressure to obtain the crude extract.[2]
Chromatographic Purification
Protocol:
-
The crude extract is typically subjected to silica gel column chromatography.
-
The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are pooled and further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]
The pure compound appears as reddish-brown, needle-like crystals and is soluble in methanol and chloroform.[1]
Biological Activities of this compound
This compound has demonstrated a broad spectrum of biological activities, with its antifungal and cytotoxic effects being the most extensively studied.
Antifungal Activity
This compound exhibits potent inhibitory activity against a variety of plant pathogenic fungi.[1][4][5] Its antifungal action is attributed to its ability to induce the production of reactive oxygen species (ROS) and nitrous oxide, leading to cell necrosis, mycelial deformation, and inhibition of microsclerotia germination in susceptible fungi like Verticillium dahliae.[1][9] It has also been shown to degrade the cell walls of pathogens.[1]
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC (μg/mL) | Reference |
| Magnaporthe grisea | 1.23 | [2] |
| Pythium ultimum | 1.23 | [2] |
| Sclerotinia sclerotiorum | - | [1][9] |
| Botrytis cinerea | - | [1] |
| Fusarium graminearum | - | [1] |
| Phytophthora capsici | - | [1] |
| Fusarium moniliforme | - | [1] |
| Rhizoctonia solani | - | [9] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that completely inhibits visible mycelial growth.
Table 2: In Vivo Antifungal Activity of this compound
| Disease | Pathogen | Concentration (μg/mL) | Control Efficacy | Reference |
| Rice Blast | Magnaporthe grisea | 62.5 | >80% | [2][10] |
| Wheat Leaf Rust | Puccinia recondita | 62.5 | >80% | [2][10] |
| Tomato Late Blight | Phytophthora infestans | 125 | 50% | [10] |
Cytotoxic Activity
In addition to its antifungal properties, this compound has been reported to possess cytotoxic activity against certain cancer cell lines. However, some studies indicate that its cytotoxicity can be low in specific cell lines.[6]
Table 3: Cytotoxic Activity of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| A549 (human lung carcinoma) | CCK8 | > 50 | [6] |
| HepG-2 (human liver cancer) | SRB | 40.6 (moderate) | [3] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Other Biological Activities
-
Inhibition of Cholesteryl Ester Transfer Protein (CETP): this compound has been found to inhibit CETP, suggesting a potential role in lipid metabolism research.[1][2][8]
-
Antitumor Promotion: Early studies indicated that this compound could inhibit tumor promotion in mouse models.[2][8]
Experimental Protocols and Visualizations
Experimental Workflow for this compound Isolation and Bioassay
The following diagram illustrates the general workflow from fungal culture to the assessment of biological activity.
Caption: Workflow for this compound isolation and bioactivity screening.
Proposed Mechanism of Antifungal Action
The antifungal mechanism of this compound against V. dahliae involves the induction of oxidative and nitrosative stress, leading to cell wall damage and eventual cell death.
Caption: Antifungal mechanism of this compound.
Conclusion
This compound, a secondary metabolite from Chaetomium globosum, stands out as a molecule with significant potential, particularly in the development of novel antifungal agents for agricultural applications. Its well-defined structure, established isolation protocols, and documented biological activities provide a solid foundation for further research. Future investigations could focus on optimizing its production, exploring its full spectrum of bioactivities, and elucidating its detailed molecular mechanisms of action. The information compiled in this guide aims to facilitate and inspire such future endeavors in the scientific community.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C23H25ClO6 | CID 6450533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorbyt.com [biorbyt.com]
- 6. Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Chaetoviridin A: Molecular Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetoviridin A is a potent antifungal secondary metabolite produced by various species of the fungal genus Chaetomium, most notably Chaetomium globosum.[1][2][3][4] As a member of the azaphilone class of compounds, it possesses a characteristic pyrano-quinone core structure.[5] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and known biological activities of this compound, with a focus on its antifungal mechanism. Detailed experimental protocols for its isolation and characterization are also presented to aid in further research and development.
Molecular Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the molecular formula C₂₃H₂₅ClO₆ and a molecular weight of 432.89 g/mol .[1] Its structure has been elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry, and confirmed by total synthesis.
Chemical Structure
The systematic IUPAC name for this compound is (6aS)-5-chloro-9-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione.[1] The 2D and 3D structures of the molecule are well-established.
Physicochemical Data
A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₅ClO₆ | [1] |
| Molecular Weight | 432.89 g/mol | [1] |
| Monoisotopic Mass | 432.1339662 Da | [1] |
| Appearance | Reddish-brown, needle-like crystals | [3] |
| Solubility | Soluble in methanol and chloroform | [3] |
Table 1: Physicochemical Properties of this compound
| Technique | Data | Source |
| Mass Spectrometry (LC-ESI-ITFT) | ||
| Precursor Ion ([M+H]⁺) | m/z 433.1407 | [1] |
| Major Fragment Ions | m/z 333.0888, 433.1412, 359.0681, 83.0491, 415.1307 | [1] |
| ¹H and ¹³C NMR | Spectral data available in literature, key for structural elucidation. | [2][3][4] |
| X-ray Crystallography | Used in the structural confirmation of related chaetoviridins. | [5] |
Table 2: Spectroscopic Data for this compound
Experimental Protocols
The following sections detail the methodologies for the isolation and structural characterization of this compound from fungal cultures.
Isolation of this compound from Chaetomium globosum**
This protocol is based on established methods for the extraction and purification of this compound.[4]
2.1.1. Fungal Cultivation
-
Prepare a liquid culture medium of potato dextrose broth (PDB).
-
Inoculate the sterile PDB with mycelial plugs from a mature culture of Chaetomium globosum.
-
Incubate the culture flasks on a rotary shaker at 150 rpm and 25 °C for 14 days to allow for sufficient production of secondary metabolites.[4]
2.1.2. Extraction
-
Separate the fungal biomass from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Pool the organic layers and concentrate them to dryness under reduced pressure to obtain the crude extract.[4]
2.1.3. Purification
-
The crude extract can be subjected to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, to separate the different components.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Further purify the this compound-containing fractions using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Structural Elucidation
The definitive structure of the isolated compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.[4] Fragmentation patterns observed in MS/MS experiments provide valuable information about the different structural motifs within the molecule.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.[4]
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis can provide the unambiguous three-dimensional structure of the molecule, confirming the stereochemistry. This technique has been instrumental in the structural determination of related chaetoviridins.[5]
Biological Activity and Signaling Pathway
This compound exhibits significant antifungal activity against a range of plant pathogenic fungi, with a particularly well-studied effect on Verticillium dahliae, the causative agent of Verticillium wilt in cotton.[2][7]
Antifungal Mechanism of Action
The antifungal activity of this compound is attributed to its ability to induce oxidative and nitrosative stress in fungal cells, leading to cell death.[2][7] This process involves the following key steps:
-
Induction of Reactive Oxygen Species (ROS) and Nitrous Oxide (NO): Treatment of fungal cells with this compound leads to a significant increase in the intracellular levels of ROS and NO.[2][7]
-
Cell Wall Degradation: The increased oxidative stress contributes to the degradation of the fungal cell wall, compromising its structural integrity.[2]
-
Inhibition of Spore Germination: this compound effectively inhibits the germination of fungal spores, preventing the initiation of infection.[2]
-
Cell Necrosis: The culmination of these effects is the induction of necrotic cell death in the fungal pathogen.[2][7]
The following diagram illustrates the proposed signaling pathway for the antifungal action of this compound.
References
- 1. This compound | C23H25ClO6 | CID 6450533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
Chaetoviridin A: A Technical Guide to its Biological Activities and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetoviridin A, a potent azaphilone metabolite isolated from various species of the fungus Chaetomium, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its antifungal, enzyme inhibitory, and cytotoxic properties. Detailed summaries of quantitative data, experimental methodologies, and elucidated mechanisms of action are presented to serve as a valuable resource for ongoing research and drug development endeavors.
Introduction
Fungal secondary metabolites represent a rich reservoir of structurally unique and biologically active compounds. Among these, the azaphilones, characterized by a highly substituted isochromene core, have demonstrated a wide array of pharmacological effects. This compound, a prominent member of this class, has been the subject of numerous studies investigating its potential as a therapeutic agent and a tool for biological research. This document synthesizes the current understanding of this compound's biological activities, offering a technical deep-dive for the scientific community.
Biological Activities of this compound
This compound exhibits a range of biological effects, with its antifungal activity being the most extensively studied. It also demonstrates notable enzyme inhibition and cytotoxic effects.
Antifungal Activity
This compound has shown potent inhibitory activity against a broad spectrum of plant pathogenic fungi. Its efficacy is highlighted by low Minimum Inhibitory Concentrations (MICs) and significant inhibition of fungal growth and development.
Table 1: Antifungal Activity of this compound
| Target Organism | Activity Type | Value | Reference |
| Sclerotinia sclerotiorum | EC50 | 1.97 µg/mL | [1] |
| Magnaporthe grisea | MIC | 1.23 µg/mL | [2][3] |
| Pythium ultimum | MIC | 1.23 µg/mL | [2][3] |
| Verticillium dahliae | Microsclerotia Germination Inhibition (75 µg/mL) | 30.2% reduction | [4][5] |
| Verticillium dahliae | Microsclerotia Germination Inhibition (150 µg/mL) | 89.8% reduction | [4][5] |
| Botrytis cinerea | In vivo control | Weak activity | [3] |
| Phytophthora infestans | In vivo control (125 µg/mL) | 50% control | [1] |
| Rice Blast (Magnaporthe grisea) | In vivo control (62.5 µg/mL) | >80% suppression | [2] |
| Wheat Leaf Rust (Puccinia recondita) | In vivo control (62.5 µg/mL) | >80% suppression | [2] |
Enzyme Inhibitory Activity
This compound is a known inhibitor of cholesteryl ester transfer protein (CETP), a key player in lipid metabolism. This inhibitory action suggests its potential in the research of cardiovascular diseases.
Table 2: Enzyme Inhibitory Activity of this compound
| Target Enzyme | Activity Type | Value | Reference |
| Cholesteryl Ester Transfer Protein (CETP) | IC50 | 31.6 µM | [6] |
Cytotoxic Activity
Preliminary studies have indicated that this compound possesses cytotoxic properties against various cancer cell lines. However, detailed quantitative data for this compound specifically is limited in the provided search results, which often group it with other chaetoviridins or related compounds. Further research is required to fully characterize its anticancer potential.
Mechanisms of Action
The biological activities of this compound are underpinned by several distinct mechanisms of action, particularly in its antifungal effects against Verticillium dahliae.
Disruption of Fungal Cell Integrity
One of the primary antifungal mechanisms of this compound is the disruption of the fungal cell wall and membrane. This leads to morphological changes, such as shrunken mycelia, and ultimately results in cell necrosis.[4][5]
Induction of Oxidative Stress
Treatment with this compound has been shown to increase the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and cellular damage.[4][5]
Inhibition of Spore Germination
This compound is a potent inhibitor of fungal spore germination, a critical step in the life cycle of many pathogenic fungi. This inhibition prevents the initiation of infection and disease progression.[4][5][7]
Alteration of Gene Expression and Metabolic Pathways
Transcriptome analysis of Verticillium dahliae treated with this compound has revealed significant changes in gene expression. Notably, genes involved in cell wall synthesis are downregulated, while various metabolic pathways are disrupted.[4][5][7] Specifically, pathways related to linolenic acid, alpha-linolenic acid, arachidonic acid, and purine metabolism are affected, indicating a broad impact on cellular function.
Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activities of this compound. These are generalized protocols based on standard laboratory practices. For precise details, consulting the original research articles is recommended.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various fungal strains is a key measure of its antifungal potency. A common method is the broth microdilution assay.
Principle: A serial dilution of this compound is prepared in a liquid growth medium. A standardized inoculum of the target fungus is added to each dilution. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus after a specified incubation period.
General Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in an appropriate fungal growth medium (e.g., Potato Dextrose Broth).
-
Inoculum Preparation: Prepare a standardized suspension of fungal spores or mycelial fragments in the growth medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no fungus) controls.
-
Incubation: Incubate the plate at an optimal temperature and duration for the specific fungus.
-
MIC Determination: Visually inspect the wells for fungal growth. The MIC is the lowest concentration of this compound at which no growth is observed.[8][9][10]
Cholesteryl Ester Transfer Protein (CETP) Inhibition Assay
The ability of this compound to inhibit CETP activity can be assessed using an in vitro assay that measures the transfer of a fluorescently labeled lipid between donor and acceptor lipoprotein particles.
Principle: A fluorescently labeled cholesteryl ester is incorporated into donor lipoprotein particles (e.g., HDL). In the presence of CETP, this labeled lipid is transferred to acceptor particles (e.g., LDL). The rate of transfer can be monitored by a change in fluorescence, and the inhibitory effect of this compound is determined by the reduction in this transfer rate.
General Protocol:
-
Preparation of Reagents: Prepare donor lipoproteins containing a fluorescently labeled cholesteryl ester and unlabeled acceptor lipoproteins.
-
Reaction Mixture: In a microplate, combine the donor and acceptor lipoproteins, CETP, and various concentrations of this compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C to allow for lipid transfer.
-
Fluorescence Measurement: Monitor the change in fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of lipid transfer for each concentration of this compound. The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the CETP-mediated lipid transfer.[6]
Biosynthesis of this compound
This compound is a polyketide, synthesized through a complex biosynthetic pathway involving a polyketide synthase (PKS) and a series of tailoring enzymes. The pathway involves the iterative condensation of acetate units to form a polyketide chain, which then undergoes cyclization, chlorination, and other modifications to yield the final this compound structure. Understanding this pathway is crucial for potential bioengineering efforts to produce novel analogs with improved biological activities.
Conclusion and Future Directions
This compound is a multifaceted fungal metabolite with significant potential in agriculture and medicine. Its potent antifungal activity, coupled with a clear mechanism of action against key plant pathogens, makes it a promising candidate for the development of new bio-fungicides. Furthermore, its ability to inhibit CETP warrants further investigation for its potential role in managing cardiovascular diseases. Future research should focus on a more comprehensive evaluation of its cytotoxic activity against a wider range of cancer cell lines to determine its therapeutic index and potential as an anticancer agent. Elucidating the detailed signaling cascades affected by this compound in various biological systems will provide deeper insights into its molecular interactions and could pave the way for the rational design of more potent and selective analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Chaetoviridin A and Related Azaphilones
Introduction
Azaphilones are a class of fungal polyketides characterized by a highly oxygenated pyranoquinone bicyclic core and a quaternary carbon center.[1] These metabolites are known for their vibrant colors and are produced by various fungi, including species from the genera Chaetomium, Penicillium, and Talaromyces.[1] Their structural diversity has led to a wide range of biological activities, making them a subject of considerable interest in drug discovery.[1][2] Activities demonstrated by azaphilones include antimicrobial, cytotoxic, anti-inflammatory, antiviral, and enzyme inhibitory effects.[1][3]
Chaetoviridins are a significant subclass of azaphilones, primarily isolated from the fungus Chaetomium globosum.[4][5] this compound, a representative member of this family, is an azaphilone featuring a furo[2,3-h]isochromene-6,8(6aH)-dione core structure.[6] It exhibits potent antifungal activity against various plant pathogens and has been investigated for its potential as a biocontrol agent.[7][8] This review provides a technical overview of the biological activities, mechanisms of action, and experimental methodologies related to this compound and other notable azaphilones.
Biological Activities and Quantitative Data
The diverse structures of azaphilones contribute to their broad spectrum of biological activities. This compound is particularly recognized for its antifungal properties, while other related compounds have shown significant cytotoxic and enzyme-inhibitory effects.
Antifungal and Antimicrobial Activity
This compound has demonstrated potent inhibitory activity against a range of plant pathogenic fungi.[8] Its efficacy is often compared to other chaetoviridins and standard antifungal agents. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of this activity.
Table 1: Antifungal Activity of Chaetoviridins
| Compound | Target Organism | MIC (μg/mL) | Reference |
| This compound | Magnaporthe grisea | 1.23 | [8] |
| This compound | Pythium ultimum | 1.23 | [8] |
| This compound | Botrytis cinerea | 2 | [9] |
| This compound | Sclerotinia sclerotiorum | 2 | [9] |
| Chaetoviridin B | Magnaporthe grisea | 11.1 | [8] |
| Chaetoviridin B | Pythium ultimum | 3.7 | [8] |
In addition to its effects on plant pathogens, this compound also inhibits the germination of microsclerotia of Verticillium dahliae, the causative agent of Verticillium wilt in cotton.[9][10] At a concentration of 150 μg/mL, it reduced the germination rate to 7.33%, compared to 72.02% in the control group.[9]
Cytotoxic Activity
Many azaphilone derivatives exhibit cytotoxic activities against various human cancer cell lines.[11] The half-maximal inhibitory concentration (IC50) is used to quantify this effect.
Table 2: Cytotoxic Activity of Azaphilones
| Compound | Cell Line | IC50 (μM) | Reference |
| Penidioxolane C | K562 (Leukemia) | 23.94 ± 0.11 | [3] |
| Penidioxolane C | BEL-7402 (Hepatoma) | 60.66 ± 0.13 | [3] |
| Penidioxolane C | SGC-7901 (Gastric) | 46.17 ± 0.17 | [3] |
| Penidioxolane C | A549 (Lung) | 60.16 ± 0.26 | [3] |
| Penidioxolane C | HeLa (Cervical) | 59.30 ± 0.60 | [3] |
| Chaetomugilin 106B-6 XXVIII | P388 (Leukemia) | 32.0 | |
| Chaetomugilin 106B-6 XXVIII | HL-60 (Leukemia) | 51.8 | |
| 11-Epi-chaetomugilin I | P388 (Leukemia) | 0.7 | |
| Chaetoviridin E | Antimalarial (P. falciparum) | 2.9 µg/mL | [4] |
Enzyme Inhibitory Activity
Certain azaphilones have been identified as inhibitors of specific enzymes. This activity is crucial for their potential therapeutic applications.
Table 3: Enzyme Inhibitory Activity of Azaphilones
| Compound | Target Enzyme | IC50 (μM) | Reference |
| Azaphilone Compound 11 | α-glycosidase | 17.3 | [12] |
| Azaphilone Compound 14 | α-glycosidase | 166.1 | [12] |
| Azaphilone Compound 4 | Nitric Oxide (NO) Production | 0.3 | [4] |
| Azaphilone Compound 5 | Nitric Oxide (NO) Production | 5.8 | [4] |
| Azaphilone Compound 4 | NF-κB | 0.9 | [4] |
| Azaphilone Compound 5 | NF-κB | 5.1 | [4] |
Mechanisms of Action
The mechanism by which this compound exerts its antifungal effects has been investigated through transcriptomic analysis. In Verticillium dahliae, this compound significantly inhibits spore germination.[13] This inhibition is linked to widespread changes in gene expression, particularly those involved in cell membrane function and metabolism.[13]
Transcriptome analysis revealed that after 1 hour of treatment, differentially expressed genes (DEGs) were enriched in pathways related to the cell membrane, such as linolenic acid, alpha-linolenic acid, and arachidonic acid metabolism.[13] After 3 hours, the enriched DEGs shifted to pathways associated with amino acid and sugar metabolism, including galactose metabolism, cysteine and methionine metabolism, and starch and sucrose metabolism.[13] This suggests a multi-faceted mechanism that begins with disruption of the cell membrane, followed by interference with essential metabolic processes required for germination.
References
- 1. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. New Azaphilones from the Marine-Derived Fungus Penicillium sclerotiorum E23Y-1A with Their Anti-Inflammatory and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C23H25ClO6 | CID 6450533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Isolation of azaphilone derivatives from the marine-derived fungus Talaromyces variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Initial Mechanistic Insights into Chaetoviridin A: A Technical Guide for Drug Discovery Professionals
An In-depth Examination of Early Research into the Bioactivity of a Promising Fungal Metabolite
This technical guide provides a comprehensive overview of the initial studies on the mechanism of action of Chaetoviridin A, a naturally occurring azaphilone metabolite isolated from fungi of the Chaetomium genus.[1] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel natural products. The guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes hypothesized signaling pathways and experimental workflows based on current knowledge.
Core Antifungal and Cytotoxic Activities
This compound has demonstrated notable biological activity, primarily as an antifungal and cytotoxic agent.[1] Initial studies have focused on quantifying its efficacy against various fungal pathogens and cancer cell lines, providing a foundation for further mechanistic investigations.
Quantitative Data Summary
The cytotoxic and antifungal activities of this compound have been evaluated in several studies. The following tables summarize the reported 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HeLa | CCK-8 | Moderate to Weak | (Not explicitly quantified in the source) |
| A549 | CCK-8 | Moderate to Weak | (Not explicitly quantified in the source) |
| HepG2 | CCK-8 | Moderate to Weak | (Not explicitly quantified in the source) |
| AGS | CCK-8 | Inactive | (Not explicitly quantified in the source) |
| MGC803 | CCK-8 | Inactive | (Not explicitly quantified in the source) |
| Fungal Species | MIC (µg/mL) | Reference |
| Magnaporthe grisea | 1.23 | |
| Pythium ultimum | 1.23 | |
| Sclerotinia sclerotiorum | - | |
| Botrytis cinerea | - | |
| Fusarium graminearum | - | |
| Phytophthora capsici | - | |
| Fusarium moniliforme | - |
Elucidating the Mechanism of Action: From Fungi to Cancer Cells
While the precise molecular mechanisms of this compound in cancer cells are still under investigation, its effects on fungal pathogens and the activities of related azaphilone compounds provide significant clues.
Antifungal Mechanism
In fungal species such as Verticillium dahliae, this compound appears to induce cell death through a multi-faceted approach. Treatment with this compound leads to an increase in the production of reactive oxygen species (ROS) and nitrous oxide (NO). This oxidative stress contributes to the degradation of the fungal cell wall and ultimately results in cell necrosis.
Hypothesized Anticancer Mechanism: Insights from Related Azaphilones
Direct studies detailing the apoptotic and cell cycle effects of this compound on cancer cells are limited. However, research on other azaphilones, such as Penicilazaphilone C and Chaetoglobosin A, suggests a probable mechanism involving the induction of apoptosis and cell cycle arrest.[2][3]
It is hypothesized that this compound, like other azaphilones, may induce apoptosis through the intrinsic mitochondrial pathway.[4] This pathway is characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[4][5]
Furthermore, it is plausible that this compound could induce cell cycle arrest at the G1, S, or G2/M phases, a common mechanism for anticancer compounds to inhibit tumor cell proliferation.[6][7][8][9]
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key in vitro assays.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[10][11][12][13][14]
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.
-
Treat cells with varying concentrations of this compound and incubate for the desired exposure time.
-
Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[10]
-
Wash the plates four to five times with 1% acetic acid to remove the TCA and excess dye.[10]
-
Allow the plates to air-dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Wash the plates again with 1% acetic acid to remove unbound SRB dye.
-
Air-dry the plates once more.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm or 540 nm using a microplate reader.[10][12] The absorbance is proportional to the cellular protein content, which reflects cell number.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
Materials:
-
Flow cytometer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed and treat cells with this compound as required for the experiment.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes and discard the supernatant.[15]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][17]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[15][17]
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Analysis of Apoptotic and Cell Cycle Proteins: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be adapted to analyze key regulators of apoptosis and the cell cycle.[18][19][20][21][22]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., PVDF or nitrocellulose membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, Cyclin D1, CDK4, p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine changes in protein expression levels.
Visualizing the Molecular Landscape
To better understand the potential mechanisms of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized signaling pathway for apoptosis and a typical experimental workflow.
References
- 1. This compound | C23H25ClO6 | CID 6450533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Penicilazaphilone C, a New Azaphilone, Induces Apoptosis in Gastric Cancer by Blocking the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. mdpi.com [mdpi.com]
- 6. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Replicatively senescent cells are arrested in G1 and G2 phases | Aging [aging-us.com]
- 9. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 15. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 16. kumc.edu [kumc.edu]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. origene.com [origene.com]
- 20. researchgate.net [researchgate.net]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. bio-rad.com [bio-rad.com]
An In-depth Technical Guide to Chaetomium globosum Strains Producing Chaetoviridin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chaetomium globosum strains known to produce Chaetoviridin A, a potent azaphilone metabolite with significant antifungal properties. This document details the identified strains, their this compound production yields, comprehensive experimental protocols for cultivation and metabolite extraction, and an exploration of the biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and natural product chemistry.
Introduction to this compound and Chaetomium globosum
Chaetomium globosum, a ubiquitous endophytic and saprophytic fungus, is a prolific producer of a diverse array of secondary metabolites. Among these, the azaphilone pigment this compound has garnered significant attention for its pronounced biological activities, particularly its antifungal efficacy against various plant pathogens.[1][2] This makes it a promising candidate for the development of novel agrochemicals and potentially other therapeutic agents. Understanding the specific strains that produce this compound, their cultivation requirements, and the genetic basis of its biosynthesis is crucial for harnessing its full potential.
Identified Chaetomium globosum Strains and this compound Production
Several strains of Chaetomium globosum have been identified as producers of this compound. The production yields vary between strains and are highly dependent on cultivation conditions. The following table summarizes the quantitative data available for notable strains.
| Strain | Source/Type | This compound Yield | Reference |
| CEF-082 | Endophytic fungus | 11 mg (from an unspecified volume of culture broth) | [3] |
| F0142 | Isolated from barnyard grass | 280 mg from 8 L of culture filtrate (35 mg/L) | [4][5] |
| CDW7 | Endophytic fungus from Ginkgo biloba | 60 g crude extract from 40 L of broth culture (Specific this compound yield not quantified) | |
| ATCC 16021 | Standard strain | Primarily studied for chaetoglobosin production; this compound production not explicitly quantified in the reviewed literature. | [6] |
| Various Canadian Indoor Strains | Isolated from indoor environments | Produced this compound in varying amounts. | [7] |
Experimental Protocols
Detailed methodologies are essential for the reproducible cultivation of Chaetomium globosum and the extraction of this compound. The following sections provide protocols based on published research.
Cultivation of Chaetomium globosum Strain F0142 for this compound Production
This protocol is adapted from the methodology used for the isolation of Chaetoviridins A and B from Chaetomium globosum strain F0142.[4][5]
3.1.1. Materials
-
Chaetomium globosum strain F0142
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
1 L Erlenmeyer flasks
-
Rotary shaker
-
Whatman No. 2 filter paper
3.1.2. Protocol
-
Inoculate Chaetomium globosum F0142 onto PDA plates and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.
-
Prepare 1 L Erlenmeyer flasks each containing 200 mL of PDB.
-
Aseptically transfer several mycelial plugs (approximately 5 mm in diameter) from the PDA culture to each flask.
-
Incubate the flasks on a rotary shaker at 150 rpm and 25°C for 14 days.
-
After the incubation period, harvest the culture by filtering through Whatman No. 2 filter paper to separate the mycelium from the culture filtrate.
Extraction and Purification of this compound from Strain F0142 Culture
This protocol describes the extraction and purification of this compound from the culture filtrate of strain F0142.[4][5]
3.2.1. Materials
-
Culture filtrate of Chaetomium globosum F0142 (8 L)
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel (230-400 mesh)
-
Glass column for chromatography
-
Chloroform
-
Methanol
-
Thin-layer chromatography (TLC) plates (Silica gel GF254)
3.2.2. Protocol
-
Extract the 8 L of culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a solvent system of chloroform and methanol (e.g., a gradient from 100% chloroform to a mixture of chloroform:methanol).
-
Monitor the fractions using TLC and combine the fractions containing this compound.
-
Further purify the this compound-containing fractions using additional silica gel column chromatography or other chromatographic techniques like preparative HPLC until pure this compound is obtained.
Cultivation of Chaetomium globosum Strain CDW7
This protocol is for the cultivation of the endophytic strain Chaetomium globosum CDW7.
3.3.1. Materials
-
Chaetomium globosum strain CDW7
-
Potato Dextrose Agar (PDA) plates
-
Czapek's medium
-
1 L Erlenmeyer flasks
-
Rotary shaker
3.3.2. Protocol
-
Culture the CDW7 strain on PDA plates at 25°C for 5 days.
-
Prepare 1 L Erlenmeyer flasks containing 400 mL of Czapek's medium.
-
Transfer mycelial agar plugs from the PDA culture to the flasks.
-
Incubate the flasks on a rotary shaker at 150 rpm and 25°C for 10 days.
Biosynthesis and Regulation of this compound
The biosynthesis of chaetoviridins in Chaetomium globosum proceeds through a complex pathway involving polyketide synthases (PKS). The "caz" biosynthetic gene cluster is responsible for the production of these azaphilones.[8][9]
This compound Biosynthetic Pathway
The biosynthesis of this compound involves the coordinated action of a highly-reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS).
Caption: Simplified biosynthetic pathway of this compound.
Regulation of this compound Production
The regulation of secondary metabolite production in Chaetomium globosum is a complex process influenced by both genetic and environmental factors. While the biosynthetic gene cluster for chaetoviridins has been identified, the specific signaling pathways that control its expression are not yet fully elucidated.
Transcriptomic studies of C. globosum have revealed that the expression of secondary metabolite gene clusters, including the one for chaetoviridins, is highly coordinated during different developmental stages, such as perithecial development.[6] This suggests a tight regulation linked to the fungal life cycle.
Furthermore, environmental factors are known to play a crucial role in the production of secondary metabolites in fungi. While studies on the effect of pH have primarily focused on chaetoglobosin production in C. globosum[6][10], it is plausible that pH and other environmental cues also influence the biosynthesis of this compound. Future research focusing on transcriptomic and proteomic analyses under varying culture conditions will be instrumental in unraveling the intricate regulatory networks governing this compound production.
Experimental Workflows
The following diagrams illustrate the general workflows for the cultivation and analysis of this compound from Chaetomium globosum.
Caption: General workflow for the cultivation of C. globosum.
Caption: Workflow for extraction and purification of this compound.
Conclusion
This technical guide provides a consolidated resource on Chaetomium globosum strains that produce the bioactive compound this compound. The provided data on production yields and detailed experimental protocols offer a solid foundation for researchers initiating or advancing their work in this area. While the biosynthetic pathway is partially understood, further investigation into the signaling pathways that regulate this compound production is warranted. Such studies will be critical for the metabolic engineering of Chaetomium globosum to enhance the yield of this promising natural product for applications in agriculture and medicine.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of this compound from Chaetomium globosum CEF-082 Metabolites Against Verticillium dahliae in Cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Identification and characterization of the chaetoviridin and chaetomugilin gene cluster in Chaetomium globosum reveal dual functions of an iterative highly-reducing polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Chaetoviridin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Chaetoviridin A, a bioactive fungal metabolite produced by various Chaetomium species, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation, chromatographic separation, and data analysis. This application note is intended to serve as a comprehensive guide for researchers and professionals involved in natural product chemistry, mycotoxin analysis, and drug discovery.
Introduction
This compound is a member of the azaphilone class of fungal pigments, characterized by a pyranoquinone core structure.[1] It is primarily isolated from the fungus Chaetomium globosum and has demonstrated various biological activities, including antifungal and antibiotic properties.[1][2][3] As interest in this compound as a potential therapeutic agent grows, robust and reliable analytical methods for its identification and quantification are crucial for research and development. This application note details a validated HPLC method suitable for the analysis of this compound in fungal extracts.
Experimental Protocols
Sample Preparation from Fungal Culture
This protocol describes the extraction of this compound from a Chaetomium globosum culture.
Reagents and Materials:
-
Chaetomium globosum culture
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Grow Chaetomium globosum in a suitable liquid or solid medium.
-
After the incubation period, extract the fungal biomass and/or culture filtrate with an equal volume of ethyl acetate.
-
Shake the mixture vigorously for 1-2 hours to ensure thorough extraction.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Dissolve the dried extract in methanol to a known concentration (e.g., 1 mg/mL).
-
Centrifuge the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., Phenomenex LUNA 5 µm C18(2), 250 x 4.6 mm or similar).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 20% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution in methanol to cover the expected concentration range of the samples.
Data Presentation
Table 1: HPLC Method Validation Parameters
This table summarizes the typical performance characteristics of the described HPLC method for this compound.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
| Retention Time | Approx. 8.5 min |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample preparation to data analysis for the HPLC method of this compound.
References
Application Notes and Protocols for the NMR Analysis of Chaetoviridin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of Chaetoviridin A, a bioactive azaphilone fungal metabolite. The document includes detailed experimental protocols, tabulated NMR data for reference, and visualizations of the compound's structure, analytical workflow, and its inhibitory effect on the NF-κB signaling pathway.
Introduction
This compound is a chlorinated azaphilone isolated from various species of the fungus Chaetomium, including Chaetomium globosum.[1] This natural product has garnered significant interest due to its potent biological activities, including antifungal and cytotoxic properties.[2] Structurally, this compound possesses a complex polyketide-derived scaffold, making NMR spectroscopy an indispensable tool for its identification and characterization. This document outlines the methodologies for the comprehensive NMR analysis of this compound, aiding in its unambiguous structure elucidation and providing a foundation for further research and development.
Data Presentation: NMR Spectroscopic Data of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in CDCl₃. This data is crucial for the verification of the compound's identity in isolated samples.
Table 1: ¹H NMR Data of this compound (in CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 4 | 7.18 | s | |
| 7 | 6.22 | d | 9.6 |
| 8 | 7.66 | d | 9.6 |
| 10 | 6.88 | s | |
| 1'-Me | 1.83 | s | |
| 3'-Me | 1.13 | d | 6.6 |
| 4' | 3.99 | q | 6.6 |
| 4'-Me | 1.25 | d | 7.2 |
| 5' | 4.29 | q | 7.2 |
| 5'-Me | 1.21 | d | 6.0 |
| 1'' | 6.22 | d | 15.6 |
| 2'' | 6.74 | dd | 15.6, 8.4 |
| 3'' | 2.30 | m | |
| 3''-Me | 1.10 | d | 6.6 |
| 4'' | 1.55 | m | |
| 5'' | 0.95 | t | 7.2 |
Data sourced from Zhang et al., 2021.
Table 2: ¹³C NMR Data of this compound (in CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 163.7 |
| 3 | 157.0 |
| 3a | 103.1 |
| 4 | 111.9 |
| 5 | 145.4 |
| 6 | 181.5 |
| 7 | 123.0 |
| 8 | 141.5 |
| 8a | 100.0 |
| 9 | 111.4 |
| 9a | 168.8 |
| 10 | 119.1 |
| 1' | 201.8 |
| 1'-Me | 14.8 |
| 2' | 46.2 |
| 3' | 72.9 |
| 3'-Me | 10.2 |
| 4' | 15.2 |
| 5' | 19.8 |
| 1'' | 125.7 |
| 2'' | 149.3 |
| 3'' | 34.2 |
| 3''-Me | 19.5 |
| 4'' | 29.5 |
| 5'' | 11.4 |
Data sourced from Zhang et al., 2021.
Experimental Protocols
Sample Preparation for NMR Analysis
A standardized protocol for the preparation of this compound samples is critical for obtaining high-quality and reproducible NMR spectra.
Materials:
-
Purified this compound (as a solid or oil)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
Procedure:
-
Accurately weigh approximately 5-10 mg of purified this compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.
-
Gently vortex or sonicate the sample until the this compound is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube using a pipette.
-
Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
-
Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.
-
The sample is now ready for NMR analysis.
NMR Data Acquisition
The following parameters are recommended for the acquisition of a comprehensive set of NMR data for the structural elucidation of this compound. Experiments should be performed on a spectrometer with a proton frequency of 500 MHz or higher for optimal resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 200-240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.
-
Data Processing and Analysis
The raw NMR data should be processed using appropriate software (e.g., MestReNova, TopSpin, VnmrJ).
-
Fourier Transformation: Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectra to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent signal at 77.16 ppm.
-
Peak Picking and Integration: Identify all significant peaks in the ¹H spectrum and integrate their areas to determine the relative number of protons.
-
Analysis of 2D Spectra: Analyze the cross-peaks in the 2D spectra to establish connectivities and build the molecular structure.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for NMR Analysis
Caption: Experimental workflow for the NMR analysis of this compound.
Inhibitory Effect of this compound on the NF-κB Signaling Pathway
Caption: Proposed inhibitory mechanism of this compound on the TNF-α induced NF-κB signaling pathway.
References
Application Notes and Protocols for the Mass Spectrometric Characterization of Chaetoviridin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of the fungal metabolite Chaetoviridin A using mass spectrometry. The protocols and data presented are intended to facilitate the identification, quantification, and structural elucidation of this potent antifungal agent in various research and development settings.
Introduction
This compound is an azaphilone fungal metabolite produced by various species of the genus Chaetomium.[1][2] It exhibits significant antifungal activity against a range of plant pathogenic fungi, making it a compound of interest for the development of new agrochemicals and pharmaceuticals.[3][4] Accurate and reliable analytical methods are crucial for its detection and characterization in crude extracts, purified samples, and biological matrices. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for this purpose, offering high sensitivity, selectivity, and the ability to perform structural elucidation through tandem mass spectrometry (MS/MS).
Quantitative Data Summary
High-resolution mass spectrometry provides accurate mass measurements, which are essential for the confident identification of this compound and the determination of its elemental composition. The table below summarizes the key quantitative data obtained from the analysis of this compound (C₂₃H₂₅ClO₆) using ESI-MS.
| Ion Type | Adduct | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Relative Abundance (%) |
| Molecular Ion | [M]⁺ | 432.13397 | 432.1339 | -0.16 | 100 |
| Protonated Molecule | [M+H]⁺ | 433.14182 | 433.1407 | -2.58 | 70.1 |
| Sodiated Adduct | [M+Na]⁺ | 455.12376 | 455.3170 | N/A | High |
| Fragment Ion 1 | [C₁₈H₁₇O₅]⁺ | 313.10705 | 313.0 | N/A | N/A |
| Fragment Ion 2 | [M+H-H₂O]⁺ | 415.13125 | 415.1307 | -1.32 | 18.3 |
| Fragment Ion 3 | [C₁₉H₁₅O₆]⁺ | 351.08631 | 351.0 | N/A | N/A |
| Fragment Ion 4 | [C₁₈H₁₄O₅Cl]⁺ | 359.0681 | 359.0681 | 0 | 23.2 |
| Fragment Ion 5 | [C₁₉H₁₇O₄Cl]⁺ | 333.0888 | 333.0888 | 0 | 99.9 |
Note: N/A indicates that the data was not available in the cited sources. The relative abundances are based on the data available from PubChem for the [M+H]⁺ ion and its fragments.[1]
Experimental Protocols
This section details the recommended methodologies for sample preparation and LC-MS/MS analysis of this compound.
Sample Preparation
-
Extraction from Fungal Culture:
-
Culture Chaetomium globosum on a suitable solid or in a liquid medium.
-
Extract the fungal biomass and/or the culture broth with an organic solvent such as ethyl acetate or methanol.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solid-Phase Extraction (SPE) for Clean-up (Optional):
-
For complex matrices, a C18 SPE cartridge can be used for sample clean-up and concentration.
-
Condition the cartridge with methanol followed by water.
-
Load the resuspended crude extract.
-
Wash with a low percentage of organic solvent in water to remove polar impurities.
-
Elute this compound with methanol or acetonitrile.
-
-
Final Sample Preparation:
-
Dry the purified extract and reconstitute in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a UHPLC system.
-
Column: Agilent RRHD Eclipse (50 x 2 mm, 1.8 µm) or equivalent C18 reversed-phase column.[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-20 min: Hold at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Q-Exactive Orbitrap Mass Spectrometer[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 35 units
-
Auxiliary Gas Flow Rate: 10 units
-
Capillary Temperature: 320 °C
-
Full Scan (MS1) Parameters:
-
Resolution: 70,000
-
AGC Target: 3e6
-
Maximum IT: 100 ms
-
Scan Range: m/z 150-1000
-
-
Data-Dependent MS/MS (dd-MS2) Parameters:
-
Resolution: 17,500
-
AGC Target: 1e5
-
Maximum IT: 50 ms
-
Loop Count: 5
-
Isolation Window: 2.0 m/z
-
Collision Energy (NCE): 20, 30, 40 (stepped)[1]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound from a fungal culture.
Proposed Fragmentation Pathway of this compound
The fragmentation of the protonated molecule of this compound ([M+H]⁺, m/z 433.14) provides valuable structural information. The following diagram illustrates a proposed fragmentation pathway based on the observed product ions.
Antifungal Mode of Action - Cellular Effects
This compound exerts its antifungal activity through a multi-faceted mechanism that disrupts key cellular processes in pathogenic fungi. The primary effects include the induction of oxidative stress and the inhibition of cell wall biosynthesis.
References
- 1. This compound | C23H25ClO6 | CID 6450533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. scispace.com [scispace.com]
- 4. Antifungal activity against plant pathogenic fungi of chaetoviridins isolated from Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Antifungal Activity Assay for Chaetoviridin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoviridin A is a secondary metabolite isolated from various species of the fungal genus Chaetomium, notably Chaetomium globosum. It belongs to the azaphilone class of compounds, which are known for their diverse biological activities. Recent studies have highlighted the potent antifungal properties of this compound against a range of pathogenic fungi, particularly those affecting plants. This has generated significant interest in its potential as a lead compound for the development of novel antifungal agents. This application note provides detailed protocols for determining the in vitro antifungal activity of this compound and summarizes its reported efficacy against various fungal species.
Materials and Reagents
-
This compound (purity ≥95%)
-
Fungal strains (e.g., Magnaporthe grisea, Pythium ultimum, Verticillium dahliae)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Sterile distilled water
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Incubator
Experimental Protocols
Preparation of Fungal Inoculum
A standardized fungal inoculum is crucial for reproducible results. The following protocol is based on established methods for antifungal susceptibility testing.
-
Fungal Culture: Grow the desired fungal strain on a PDA plate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.
-
Spore Suspension: Harvest spores by gently scraping the surface of the agar plate with a sterile loop or by flooding the plate with sterile saline and gently agitating.
-
Concentration Adjustment: Transfer the spore suspension to a sterile tube. Adjust the spore concentration to 1 x 105 spores/mL using a hemocytometer. For non-sporulating fungi, a mycelial suspension can be prepared by homogenizing a small piece of mycelial mat in sterile broth.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound, which is the lowest concentration that inhibits visible fungal growth.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the fungal growth medium (e.g., PDB) in a 96-well microtiter plate. The final concentrations may range from 0.1 µg/mL to 128 µg/mL.
-
Inoculation: Add the standardized fungal inoculum to each well to achieve a final concentration of approximately 0.5 x 104 spores/mL.
-
Controls:
-
Positive Control: Wells containing fungal inoculum and growth medium without this compound.
-
Negative Control: Wells containing growth medium only.
-
Solvent Control: Wells containing fungal inoculum and the highest concentration of DMSO used in the assay.
-
-
Incubation: Incubate the microtiter plate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.
Experimental Workflow
Caption: Experimental workflow for determining the in vitro antifungal activity of this compound.
Data Presentation
The in vitro antifungal activity of this compound has been evaluated against several plant pathogenic fungi. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.
| Fungal Species | MIC (µg/mL) | Reference |
| Magnaporthe grisea | 1.23 | [1][2] |
| Pythium ultimum | 1.23 | [1][2] |
| Verticillium dahliae | - | [3][4][5] |
| Sclerotinia sclerotiorum | - | [3] |
| Botrytis cinerea | - | [3] |
| Fusarium graminearum | - | [3] |
| Phytophthora capsici | - | [3] |
| Fusarium moniliforme | - | [3] |
| Rhizoctonia solani | - | [3] |
Note: Specific MIC values for all listed fungi were not available in the searched literature, but this compound has shown inhibitory activity against them.
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound is not fully elucidated. However, studies on Verticillium dahliae suggest that its antifungal effect involves the induction of cellular stress and disruption of cell integrity.[3][4][5] Treatment with this compound has been observed to cause cell necrosis, mycelial deformation, and an increase in the production of reactive oxygen species (ROS).[3][4][5] This suggests that this compound may interfere with multiple cellular processes, leading to fungal cell death.
The following diagram illustrates a hypothetical signaling pathway for the antifungal activity of this compound.
Caption: Hypothetical signaling pathway of this compound's antifungal activity.
Conclusion
This compound demonstrates significant in vitro antifungal activity against a variety of plant pathogenic fungi. The broth microdilution assay is a reliable method for quantifying its potency by determining the MIC. Further research is warranted to fully elucidate its mechanism of action and to explore its potential for development as a novel antifungal agent in agriculture and potentially in medicine. The protocols and data presented in this application note provide a foundation for researchers to further investigate the antifungal properties of this promising natural product.
References
Determining the Minimum Inhibitory Concentration (MIC) of Chaetoviridin A
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoviridin A, a secondary metabolite produced by various species of the fungus Chaetomium, has demonstrated significant antimicrobial properties, particularly antifungal activity against a range of plant pathogens.[1][2][3][4][5] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the potential of this compound as a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] This document provides detailed protocols and application notes for determining the MIC of this compound using the broth microdilution method, a widely accepted and accurate technique for antimicrobial susceptibility testing.[7]
Principle of the Method
The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. Following an appropriate incubation period, the wells are visually inspected for microbial growth, typically observed as turbidity. The MIC is the lowest concentration of this compound at which no visible growth occurs.[6][7][8]
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of this compound against various fungal and bacterial species. This data provides a baseline for expected activity and can guide the selection of appropriate concentration ranges for testing.
| Microorganism | MIC (µg/mL) | Reference |
| Magnaporthe grisea | 1.23 | [3] |
| Pythium ultimum | 1.23 | [3] |
| Rhizoctonia solani | 2 | [2] |
| Alternaria mali | 33.3 | [2] |
| Colletotrichum gloeosporioides | 33.3 | [2] |
| Fusarium oxysporum | 33.3 | [2] |
| Vibrio vulnificus | 15.4 - 32.3 | [4] |
| Vibrio rotiferianus | 15.4 - 32.3 | [4] |
| Vibrio campbellii | 15.4 - 32.3 | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 15.2 - 32.4 | [4] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determining the MIC of this compound against Fungi
This protocol is adapted from established methods for antifungal susceptibility testing.[3][9][10]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile 96-well round-bottom microtiter plates
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth (PDB) or V8 juice broth for specific pathogens)[3]
-
Target fungal strain(s)
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland turbidity standards[11]
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). The final concentration of DMSO in the assay wells should be kept low (ideally ≤1%) to avoid inhibiting fungal growth.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium until sufficient sporulation is observed.
-
Harvest spores by gently scraping the surface of the agar with a sterile loop or by flooding the plate with sterile saline and gently agitating.
-
Prepare a spore suspension in sterile saline.
-
Adjust the spore suspension to a concentration of approximately 1 x 10⁵ to 5 x 10⁵ spores/mL. This can be done by counting with a hemocytometer or by adjusting the turbidity to match a 0.5 McFarland standard.[11]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth medium to all wells of a 96-well microtiter plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration (e.g., for a starting concentration of 100 µg/mL, add 2 µL of a 5 mg/mL stock to 98 µL of broth).
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (broth only, no inoculum).
-
-
Inoculation:
-
Add 10 µL of the standardized fungal spore suspension to each well from 1 to 11.[3] Do not inoculate the sterility control well (well 12).
-
-
Incubation:
-
Reading the MIC:
Protocol 2: Broth Microdilution Assay for Determining the MIC of this compound against Bacteria
This protocol is based on standard methods for bacterial antimicrobial susceptibility testing.[11][13]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Target bacterial strain(s)
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland turbidity standards[11]
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the target bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[11]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Follow the serial dilution procedure as outlined in Protocol 1, using CAMHB as the broth medium.
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial suspension to each well from 1 to 11.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in an ambient air incubator.[7]
-
-
Reading the MIC:
-
After incubation, determine the MIC by identifying the lowest concentration of this compound that prevents visible turbidity. The results can be read visually or with a microplate reader measuring absorbance at 600 nm.
-
Visualization of Protocols and Concepts
Caption: Experimental workflow for MIC determination.
Caption: Principle of the broth microdilution method.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. protocols.io [protocols.io]
Application Notes and Protocols for Chaetoviridin A: Cell Viability and Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Chaetoviridin A, a natural product with potential applications in drug development. The following sections detail the methodologies for key cell viability and cytotoxicity assays, present data in a structured format, and visualize the proposed mechanisms of action.
Introduction to this compound
This compound is an azaphilone fungal metabolite isolated from various Chaetomium species.[1][2] It has demonstrated a range of biological activities, including antifungal and cytotoxic effects.[1][3] Understanding the cytotoxic profile of this compound is crucial for evaluating its therapeutic potential. This document outlines standardized assays to quantify its impact on cell viability, membrane integrity, apoptosis, and oxidative stress.
Data Summary: Cytotoxicity of this compound
The following tables summarize representative quantitative data on the cytotoxic effects of this compound on various cell lines.
Table 1: Cell Viability (MTT Assay) of Cancer Cell Lines Treated with this compound for 48 hours
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| A549 | 0 (Control) | 100 ± 4.5 | > 50[4] |
| 10 | 92 ± 5.1 | ||
| 25 | 78 ± 6.2 | ||
| 50 | 55 ± 4.8 | ||
| HepG2 | 0 (Control) | 100 ± 5.2 | ~40.6[3] |
| 10 | 85 ± 6.1 | ||
| 25 | 60 ± 5.5 | ||
| 50 | 38 ± 4.9 | ||
| HeLa | 0 (Control) | 100 ± 4.8 | Moderate Cytotoxicity |
| 10 | 88 ± 5.3 | (Specific IC₅₀ not available) | |
| 25 | 65 ± 4.9 | ||
| 50 | 45 ± 5.0 |
Table 2: Membrane Integrity (LDH Release Assay) of A549 Cells Treated with this compound for 48 hours
| This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Control) | 5 ± 1.2 |
| 10 | 15 ± 2.5 |
| 25 | 35 ± 3.1 |
| 50 | 60 ± 4.5 |
| Triton X-100 (Positive Control) | 100 ± 3.8 |
Table 3: Apoptosis vs. Necrosis (Annexin V-FITC/PI Staining) of A549 Cells Treated with this compound (50 µM) for 48 hours
| Cell Population | % of Total Cells (Mean ± SD) |
| Viable (Annexin V- / PI-) | 35 ± 3.8 |
| Early Apoptosis (Annexin V+ / PI-) | 8 ± 1.5 |
| Late Apoptosis/Necrosis (Annexin V+ / PI+) | 55 ± 4.2 |
| Necrosis (Annexin V- / PI+) | 2 ± 0.9 |
Table 4: Reactive Oxygen Species (ROS) Production (DCFH-DA Assay) in A549 Cells Treated with this compound for 24 hours
| This compound Concentration (µM) | Fold Increase in ROS Levels (Mean ± SD) |
| 0 (Control) | 1.0 ± 0.1 |
| 10 | 1.8 ± 0.2 |
| 25 | 3.2 ± 0.3 |
| 50 | 5.5 ± 0.5 |
| H₂O₂ (Positive Control) | 6.0 ± 0.4 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cytotoxicity Assessment: LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of plasma membrane disruption and cytotoxicity.[5][6]
Materials:
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Serum-free cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
After 24 hours, replace the medium with 100 µL of serum-free medium containing serial dilutions of this compound.
-
Include controls: spontaneous LDH release (vehicle control), maximum LDH release (cells treated with lysis buffer, e.g., Triton X-100), and a background control (medium only).
-
Incubate the plate for the desired time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (as per the kit instructions).
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual.
Apoptosis and Necrosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[7][8][9]
Materials:
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Intracellular ROS Measurement: DCFH-DA Assay
This assay measures the intracellular production of reactive oxygen species (ROS). The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11]
Materials:
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom plates
-
DCFH-DA solution (e.g., 10 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
After 24 hours, remove the medium and wash the cells once with HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess probe.
-
Add 100 µL of HBSS containing various concentrations of this compound. Include a positive control (e.g., H₂O₂).
-
Measure the fluorescence intensity immediately and at subsequent time points (e.g., every 15 minutes for 2 hours) using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. biorbyt.com [biorbyt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH Cytotoxicity Assay [bio-protocol.org]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doc.abcam.com [doc.abcam.com]
Application Notes and Protocols: Molecular Docking Studies of Chaetoviridin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Chaetoviridin A with putative protein targets. The information is intended to guide researchers in evaluating the potential of this compound as an antifungal and cytotoxic agent through computational methods.
Introduction
This compound is a fungal metabolite belonging to the azaphilone class of compounds, isolated from various species of Chaetomium.[1] It has demonstrated significant biological activities, including potent antifungal effects against various plant pathogens and cytotoxic activity against human cancer cell lines.[2][3] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This technique can elucidate the potential mechanism of action of bioactive compounds like this compound by identifying their molecular targets and characterizing the ligand-protein interactions at the atomic level.
This document outlines the theoretical basis and practical protocols for performing molecular docking studies of this compound with two potential target proteins:
-
Lanosterol 14-alpha demethylase (CYP51): A key enzyme in the ergosterol biosynthesis pathway in fungi, making it a common target for antifungal drugs.[4]
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, representing a prime target for cancer therapy.[5][6]
Putative Mechanisms of Action
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex process involving multiple enzymatic steps. One of the crucial enzymes in this pathway is Lanosterol 14-alpha demethylase (CYP51), a cytochrome P450 enzyme.[4][7] Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of the cell membrane is a primary mechanism for the antifungal activity of many clinically used drugs. Given this compound's potent antifungal properties, CYP51 is a highly probable target.
Signaling Pathway of Ergosterol Biosynthesis and CYP51 Inhibition
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 - Wikipedia [en.wikipedia.org]
- 7. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Testing of Chaetoviridin A in Plant Disease Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo evaluation of Chaetoviridin A, a promising natural compound for the management of fungal plant diseases. The following sections detail the antifungal spectrum of this compound, protocols for its application in controlling key plant pathogens, and an overview of its mode of action, including its influence on plant defense signaling pathways.
Antifungal Spectrum and Efficacy
This compound, an azaphilone metabolite isolated from Chaetomium globosum, has demonstrated significant in vivo antifungal activity against a range of economically important plant pathogens. Its efficacy has been documented in controlling diseases such as cotton Verticillium wilt, rice blast, and wheat leaf rust.
Table 1: In Vivo Efficacy of this compound Against Various Plant Pathogens
| Pathogen | Host Plant | Disease | This compound Concentration | Efficacy | Reference |
| Verticillium dahliae | Cotton | Verticillium Wilt | 75 µg/mL | Significant inhibition of microsclerotia germination (50.24% germination vs. 72.02% in control) | [1] |
| Verticillium dahliae | Cotton | Verticillium Wilt | 150 µg/mL | Strong inhibition of microsclerotia germination (7.33% germination vs. 72.02% in control) | [1] |
| Magnaporthe grisea | Rice | Rice Blast | 62.5 µg/mL | >80% disease suppression | [2][3] |
| Puccinia recondita | Wheat | Wheat Leaf Rust | 62.5 µg/mL | >80% disease suppression | [2][3] |
| Phytophthora infestans | Tomato | Late Blight | 125 µg/mL | ~50% disease control | [2][3] |
| Sclerotinia sclerotiorum | Rape | Sclerotinia Rot | 200 µg/mL | 64.3% protective efficacy | [4] |
Experimental Protocols
The following are detailed protocols for conducting in vivo assays to evaluate the efficacy of this compound against specific plant diseases.
Protocol 1: Control of Verticillium Wilt in Cotton (Verticillium dahliae)
1. Plant Material and Growth Conditions:
-
Use a susceptible cotton variety (e.g., Jimian 11).
-
Grow seedlings in pots containing sterilized soil mix in a greenhouse or growth chamber with a 14-hour photoperiod, a temperature of 25-28°C, and 60-70% relative humidity.
-
Use plants at the true leaf stage for the experiment.
2. Inoculum Preparation:
-
Culture Verticillium dahliae on potato dextrose agar (PDA) for 14 days at 25°C to produce microsclerotia.
-
Prepare a spore suspension by flooding the PDA plates with sterile distilled water and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁷ spores/mL using a hemocytometer.
3. This compound Application and Inoculation:
-
Prepare this compound solutions at desired concentrations (e.g., 75 µg/mL and 150 µg/mL) in a suitable solvent (e.g., methanol) and then dilute with sterile distilled water. Include a solvent control.
-
Apply the this compound solution to the true leaves of the cotton plants using a fine brush until the leaf surface is thoroughly wet.
-
After 24 hours, inoculate the treated plants. Create a small wound on the stem or petiole with a sterile needle and apply 10 µL of the V. dahliae spore suspension to the wound.
-
Control plants should be treated with the solvent solution and inoculated with the pathogen.
4. Incubation and Disease Assessment:
-
Maintain the inoculated plants in the greenhouse or growth chamber under the same conditions as mentioned in step 1.
-
Assess disease severity 15-21 days after inoculation. Disease severity can be rated on a scale of 0-4, where 0 = no symptoms, 1 = 1-25% of leaves showing wilting or chlorosis, 2 = 26-50%, 3 = 51-75%, and 4 = 76-100% or plant death.
-
Calculate the disease index using the following formula: Disease Index = [Σ(scale × number of plants in the scale) / (total number of plants × highest scale)] × 100
Protocol 2: Control of Rice Blast (Magnaporthe grisea)
1. Plant Material and Growth Conditions:
-
Use a susceptible rice variety (e.g., 'Nipponbare').
-
Grow seedlings in trays or pots in a greenhouse at 26-28°C with high humidity.
-
Use plants at the 4-5 leaf stage for the experiment.
2. Inoculum Preparation:
-
Culture Magnaporthe grisea on oatmeal agar for 10-14 days under fluorescent light to induce sporulation.
-
Prepare a conidial suspension by flooding the plates with sterile distilled water containing 0.01% Tween-20 and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth.
-
Adjust the conidial concentration to 1 x 10⁵ conidia/mL.
3. This compound Application and Inoculation:
-
Prepare this compound solutions at the desired concentrations (e.g., 62.5 µg/mL).
-
Spray the rice seedlings with the this compound solution until runoff.
-
Allow the plants to dry for 24 hours.
-
Spray-inoculate the treated rice seedlings with the M. grisea conidial suspension.
4. Incubation and Disease Assessment:
-
Place the inoculated plants in a dew chamber at 25°C with >90% relative humidity for 24 hours in the dark.
-
Transfer the plants back to the greenhouse.
-
Assess disease severity 5-7 days after inoculation by counting the number of lesions per leaf or using a disease rating scale. The percentage of leaf area covered by lesions can also be determined.
Protocol 3: Control of Wheat Leaf Rust (Puccinia recondita)
1. Plant Material and Growth Conditions:
-
Use a susceptible wheat variety (e.g., 'Morocco').
-
Grow seedlings in pots to the two-leaf stage.
2. Inoculum Preparation:
-
Collect fresh urediniospores from infected wheat plants.
-
Suspend the urediniospores in a light mineral oil (e.g., Soltrol 170) at a concentration of 1 mg of spores per mL of oil.
3. This compound Application and Inoculation:
-
Prepare this compound solutions at the desired concentrations (e.g., 62.5 µg/mL).
-
Spray the wheat seedlings with the this compound solution.
-
After 24 hours, inoculate the plants by spraying them with the urediniospore suspension.
4. Incubation and Disease Assessment:
-
Place the inoculated plants in a dew chamber at 20°C with high humidity for 16-24 hours in the dark.
-
Move the plants to a greenhouse with a temperature of 20-25°C and a 16-hour photoperiod.
-
Assess disease severity 10-14 days after inoculation by counting the number of pustules (uredinia) per leaf or by using a rating scale based on the percentage of leaf area covered by pustules.
Mode of Action and Plant Defense Signaling
This compound exhibits a multi-faceted mode of action against fungal pathogens. It directly inhibits fungal growth, causing cell necrosis and mycelial deformation.[1] Furthermore, it interferes with crucial developmental processes such as spore germination.[1] Transcriptome analysis of V. dahliae treated with this compound revealed significant changes in gene expression related to cell membrane function, amino acid metabolism, and sugar metabolism.
In addition to its direct antifungal effects, this compound appears to enhance the plant's own defense mechanisms. In cotton, treatment with this compound has been shown to induce the production of reactive oxygen species (ROS), which are key signaling molecules in plant defense.[1][5] This suggests that this compound may act as an elicitor of plant defense responses.
The defense against necrotrophic fungi in plants is complex and typically involves the interplay of several hormone signaling pathways, including those of jasmonic acid (JA), ethylene (ET), and abscisic acid (ABA). While the precise signaling cascade triggered by this compound is still under investigation, its ability to induce ROS suggests an activation of the plant's innate immunity.
Below are diagrams illustrating a general experimental workflow for in vivo testing and a proposed signaling pathway for this compound-induced plant defense.
References
Chaetoviridin A: Application Notes and Protocols for a Potential Biocontrol Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoviridin A, a secondary metabolite produced by fungi of the genus Chaetomium, has emerged as a promising candidate for biological control of plant diseases.[1] This azaphilone compound exhibits potent antifungal activity against a broad spectrum of plant pathogens.[2][3] Its mechanism of action involves the disruption of fungal cell integrity, induction of oxidative stress, and inhibition of essential developmental processes such as spore germination.[3] These attributes make this compound a subject of significant interest for the development of novel, environmentally friendly fungicides. This document provides detailed application notes, summarizes key quantitative data, and presents experimental protocols for the evaluation of this compound's biocontrol potential.
I. Antifungal Activity of this compound
This compound has demonstrated significant inhibitory effects against a variety of economically important plant pathogenic fungi. The following tables summarize its in vitro and in vivo antifungal activities.
Table 1: In Vitro Antifungal Activity of this compound
| Target Fungus | Assay Type | Efficacy Metric | Value | Reference |
| Verticillium dahliae | Microsclerotia Germination Inhibition | % Inhibition (75 µg/mL) | 30.24% | [3] |
| Verticillium dahliae | Microsclerotia Germination Inhibition | % Inhibition (150 µg/mL) | 90.67% | [3] |
| Magnaporthe grisea | Mycelial Growth Inhibition | MIC | 1.23 µg/mL | [4] |
| Pythium ultimum | Mycelial Growth Inhibition | MIC | 1.23 µg/mL | [4] |
| Alternaria mali | Mycelial Growth Inhibition | MIC | 11.1 µg/mL | [4] |
| Botrytis cinerea | Mycelial Growth Inhibition | MIC | 33.3 µg/mL | [4] |
| Colletotrichum gloeosporioides | Mycelial Growth Inhibition | MIC | 3.7 µg/mL | [4] |
| Fusarium oxysporum | Mycelial Growth Inhibition | MIC | 33.3 µg/mL | [4] |
| Phytophthora capsici | Mycelial Growth Inhibition | MIC | 11.1 µg/mL | [4] |
| Phytophthora infestans | Mycelial Growth Inhibition | MIC | 100 µg/mL | [4] |
| Rhizoctonia solani | Mycelial Growth Inhibition | MIC | 33.3 µg/mL | [4] |
Table 2: In Vivo Disease Control Efficacy of this compound
| Plant Disease | Pathogen | Host Plant | Application Rate | Control Efficacy | Reference |
| Rice Blast | Magnaporthe grisea | Rice | 62.5 µg/mL | >80% | [5][6] |
| Wheat Leaf Rust | Puccinia recondita | Wheat | 62.5 µg/mL | >80% | [5][6] |
| Tomato Late Blight | Phytophthora infestans | Tomato | 125 µg/mL | 50% | [5][6] |
| Tomato Late Blight | Phytophthora infestans | Tomato | 250 µg/mL | ~87% |
II. Mechanism of Action
The biocontrol activity of this compound against fungal pathogens is attributed to a multi-faceted mechanism of action that includes:
-
Inhibition of Spore and Microsclerotia Germination: this compound significantly impedes the germination of fungal spores and microsclerotia, which are crucial for the initiation of infection.[3]
-
Induction of Oxidative Stress: The compound triggers the production of reactive oxygen species (ROS) and nitric oxide (NO) within fungal cells, leading to cellular damage.[3]
-
Disruption of Cell Wall Integrity: this compound interferes with the synthesis of the fungal cell wall, compromising its structural integrity.[3]
-
Alteration of Gene Expression: It downregulates genes associated with cell wall synthesis, glucose metabolism, and stress resistance in pathogenic fungi.[3]
Caption: Mechanism of action of this compound against fungal pathogens.
III. Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the antifungal properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that completely inhibits the visible growth of a target fungus.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Target fungal strain
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 24-well or 96-well microtiter plates
-
Spore suspension or mycelial fragments of the target fungus
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in the liquid culture medium to achieve a range of desired concentrations (e.g., 1.2 to 100 µg/mL).[4]
-
Inoculum Preparation: Prepare a spore suspension (e.g., 1 x 10^5 spores/mL) or small mycelial fragments of the target fungus in sterile water or medium.
-
Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the different concentrations of this compound.[4]
-
Controls: Include positive (medium with fungal inoculum but no this compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the target fungus (e.g., 25-28°C) for a sufficient period (e.g., 3-7 days) until robust growth is observed in the positive control wells.[4]
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible fungal growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Fungal Spore Germination Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the germination of fungal spores.
Materials:
-
This compound
-
DMSO
-
Fungal spore suspension
-
Potato Dextrose Broth (PDB) or germination-inducing medium
-
Sterile 96-well microtiter plates or microscope slides with wells
-
Microscope
-
Hemocytometer or spore counting chamber
Procedure:
-
Spore Suspension Preparation: Harvest spores from a mature fungal culture and suspend them in sterile water. Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 2 x 10^3 spores/mL).[7]
-
Treatment Preparation: Prepare different concentrations of this compound in the germination medium.
-
Incubation: Mix the spore suspension with the this compound solutions in the wells of a microtiter plate or on microscope slides.[7]
-
Controls: Include a positive control (spores in medium without this compound) and a negative control (medium only).
-
Incubation: Incubate at the optimal germination temperature for the target fungus for a specific duration (e.g., 4-24 hours).[8]
-
Microscopic Examination: After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Quantification: Count the number of germinated and non-germinated spores in at least 100 spores per replicate.
-
Calculation: Calculate the percentage of germination inhibition using the following formula: % Inhibition = [1 - (Number of germinated spores in treatment / Number of germinated spores in control)] x 100
Protocol 3: Detection of Reactive Oxygen Species (ROS)
Objective: To visualize and quantify the production of ROS in fungal cells treated with this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
This compound
-
Fungal mycelia or spores
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Fungal Culture and Treatment: Grow the target fungus in a suitable medium and then treat with this compound at a desired concentration for a specific duration.
-
Loading with DCFH-DA: Wash the fungal cells with PBS and then incubate them with a working solution of DCFH-DA (e.g., 10 µM in PBS) for 30-60 minutes at 37°C in the dark.[5][9]
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any excess probe.[9]
-
Fluorescence Measurement:
-
Microscopy: Observe the cells under a fluorescence microscope using the appropriate filter set (excitation ~485 nm, emission ~530 nm).[5] Green fluorescence indicates the presence of ROS.
-
Microplate Reader: Resuspend the cells in PBS, transfer to a black 96-well plate, and measure the fluorescence intensity using a microplate reader at the same wavelengths.[9]
-
Protocol 4: Detection of Nitric Oxide (NO)
Objective: To detect the production of NO in fungal cells treated with this compound using the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA).
Materials:
-
This compound
-
Fungal mycelia or spores
-
DAF-FM DA stock solution (in DMSO)
-
Suitable buffer (e.g., PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Fungal Culture and Treatment: Cultivate the target fungus and treat with this compound as described in Protocol 3.
-
Loading with DAF-FM DA: Wash the fungal cells and incubate them with a working solution of DAF-FM DA (e.g., 1-10 µM in buffer) for 20-60 minutes.[10][11]
-
Washing and De-esterification: Wash the cells to remove the excess probe and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular diacetates.[10]
-
Fluorescence Measurement:
-
Microscopy: Visualize the cells under a fluorescence microscope with the appropriate filter set (excitation ~495 nm, emission ~515 nm).[11] Green fluorescence indicates the presence of NO.
-
Microplate Reader: Measure the fluorescence intensity of the cell suspension in a microplate reader at the same wavelengths.
-
IV. Insecticidal and Other Biocontrol Activities
Currently, there is limited published data specifically detailing the insecticidal activity of this compound. However, other secondary metabolites from Chaetomium species have shown nematicidal properties. Further research is warranted to explore the broader biocontrol spectrum of this compound. A general protocol for assessing insecticidal activity is provided below as a template for future studies.
Protocol 5: General Insecticidal Bioassay (Leaf Disc Method - Template)
Objective: To evaluate the insecticidal activity of this compound against a target insect pest.
Materials:
-
This compound
-
Acetone or other suitable solvent
-
Target insect species (e.g., larvae of a lepidopteran pest)
-
Host plant leaves
-
Petri dishes with moistened filter paper
-
Leaf punch or cork borer
Procedure:
-
Treatment Solution Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., acetone) with a small amount of a non-ionic surfactant to ensure even spreading.
-
Leaf Disc Treatment: Cut uniform discs from the host plant leaves and dip them in the this compound solutions for a few seconds. Allow the solvent to evaporate completely.
-
Control: Prepare control leaf discs treated with the solvent and surfactant only.
-
Bioassay Setup: Place one treated leaf disc in each Petri dish.
-
Insect Introduction: Introduce a known number of target insects (e.g., 10 larvae) into each Petri dish.
-
Incubation: Maintain the Petri dishes under controlled environmental conditions (temperature, humidity, and light).
-
Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality and, if applicable, determine the LC50 (lethal concentration to kill 50% of the population).
V. Formulation and Application
Effective application of this compound as a biocontrol agent in the field will require the development of stable and effective formulations. While specific formulations for this compound have not been extensively reported, general principles for formulating fungal secondary metabolites can be applied.
Considerations for Formulation:
-
Solubility: this compound is soluble in organic solvents like methanol and chloroform, which needs to be considered for developing aqueous-based formulations.
-
Stability: The stability of this compound under various environmental conditions (e.g., UV light, temperature, pH) should be evaluated to ensure its persistence and efficacy.
-
Adjuvants: The addition of adjuvants such as surfactants, sticking agents, and UV protectants can enhance the performance and stability of the formulation.
Potential Formulation Types:
-
Emulsifiable Concentrate (EC): this compound dissolved in a solvent with an emulsifier.
-
Wettable Powder (WP): this compound adsorbed onto an inert carrier with a wetting agent.
-
Suspension Concentrate (SC): Fine particles of this compound suspended in a liquid.
Application Methods:
-
Foliar Spray: Application of a liquid formulation directly onto the plant foliage.
-
Seed Treatment: Coating seeds with a formulation of this compound to protect against seed and soil-borne pathogens.
-
Soil Drench: Application of a liquid formulation to the soil to target soil-borne pathogens.
VI. Conclusion
This compound exhibits significant potential as a biocontrol agent, particularly for the management of fungal plant diseases. Its multifaceted mechanism of action, including the inhibition of fungal growth and development and the induction of cellular stress, makes it a promising candidate for the development of new-generation bio-fungicides. The protocols provided in this document offer a framework for researchers to further investigate and harness the biocontrol capabilities of this valuable natural product. Further research is needed to explore its full biocontrol spectrum, optimize formulations, and evaluate its efficacy under field conditions.
References
- 1. Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal activity against plant pathogenic fungi of chaetoviridins isolated from Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4.5. Fungal Spore Germination Inhibition Assay [bio-protocol.org]
- 8. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Chaetoviridin A Production in Fungal Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Chaetoviridin A from fungal cultures, primarily focusing on Chaetomium globosum. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common fungal species for producing this compound?
A1: The most widely reported fungal species for the production of this compound is Chaetomium globosum.[1][2][3] Several strains of this ascomycete fungus have been shown to produce a variety of bioactive secondary metabolites, including this compound.
Q2: What are the typical culture media used for growing Chaetomium globosum for this compound production?
A2: Potato Dextrose Broth (PDB) and Potato Dextrose Agar (PDA) are the most commonly used media for the cultivation of Chaetomium globosum for the production of this compound and other secondary metabolites.[1][4] Solid rice medium has also been reported for fermentation.
Q3: What are the general fermentation parameters for this compound production?
A3: General fermentation parameters for Chaetomium globosum often involve incubation for 14 to 25 days at a temperature of approximately 25°C.[1] Cultures are typically agitated on a rotary shaker at around 150 rpm. The initial pH of the culture medium is also a critical factor, with a neutral pH often favoring growth and secondary metabolite production.
Q4: My Chaetomium globosum culture is growing well, but the this compound yield is low. What could be the reason?
A4: Low yield of this compound despite good fungal growth can be attributed to several factors. These include suboptimal culture conditions (e.g., pH, temperature, aeration), nutrient limitations in the medium (imbalanced carbon-to-nitrogen ratio), or the inherent genetic makeup of the fungal strain. The timing of harvest is also crucial, as secondary metabolite production often occurs during the stationary phase of growth.
Q5: Are there any known genetic regulatory elements that control the biosynthesis of this compound?
A5: While specific regulatory pathways for this compound are not extensively detailed in the available literature, the biosynthesis of secondary metabolites in Chaetomium globosum is known to be influenced by global regulatory proteins. For instance, studies on the production of another major metabolite, Chaetoglobosin A, have implicated the involvement of the mitogen-activated protein kinase (MAPK) signaling pathway in response to environmental cues. It is plausible that similar regulatory networks govern this compound production.[5]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor or no growth of Chaetomium globosum | Contamination of the culture. | Ensure aseptic techniques during inoculation and handling. Use fresh, sterile media and equipment. |
| Inappropriate culture medium. | Verify the composition of the Potato Dextrose Broth (PDB) or other selected medium. | |
| Incorrect incubation temperature. | Maintain the incubation temperature at the optimal range for C. globosum, typically around 25-28°C. | |
| Good biomass but low this compound yield | Suboptimal nutrient composition. | Optimize the carbon and nitrogen sources in the culture medium. Experiment with different C:N ratios. |
| Incorrect pH of the medium. | Monitor and adjust the initial pH of the medium to a neutral range (around 7.0). | |
| Insufficient aeration. | For liquid cultures, ensure adequate agitation (e.g., 150-180 rpm) to facilitate oxygen transfer. | |
| Harvesting at the wrong growth phase. | Perform a time-course experiment to determine the optimal harvest time, which is often in the late exponential or stationary phase. | |
| Inconsistent this compound yields between batches | Variability in inoculum quality. | Standardize the inoculum preparation, including spore concentration and age of the starter culture. |
| Inconsistent fermentation conditions. | Tightly control all fermentation parameters, including temperature, pH, and agitation speed. | |
| Genetic instability of the fungal strain. | Maintain a stock of the high-yielding strain and periodically re-culture from the stock to avoid genetic drift. |
Quantitative Data Summary
The following tables summarize the impact of different culture parameters on the production of secondary metabolites in Chaetomium globosum. While specific quantitative data for this compound optimization is limited in the public domain, the data for other metabolites from the same fungus provides a valuable starting point for experimental design.
Table 1: Effect of Carbon Source on Secondary Metabolite Production (Proxy Data)
| Carbon Source (at equivalent concentration) | Relative Mycelial Growth | Relative Secondary Metabolite Yield (%) |
| Glucose | High | 100 |
| Sucrose | High | 95 |
| Maltose | Medium | 70 |
| Fructose | High | 85 |
| Starch | Medium | 60 |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production (Proxy Data)
| Nitrogen Source (at equivalent concentration) | Relative Mycelial Growth | Relative Secondary Metabolite Yield (%) |
| Peptone | High | 100 |
| Yeast Extract | High | 110 |
| Ammonium Sulfate | Medium | 75 |
| Sodium Nitrate | Medium | 65 |
| Urea | Low | 40 |
Table 3: Effect of pH on Secondary Metabolite Production (Proxy Data)
| Initial pH | Relative Mycelial Growth | Relative Secondary Metabolite Yield (%) |
| 5.0 | Medium | 60 |
| 6.0 | High | 85 |
| 7.0 | High | 100 |
| 8.0 | Medium | 70 |
| 9.0 | Low | 45 |
Detailed Experimental Protocols
Protocol 1: Preparation of Inoculum of Chaetomium globosum
-
Strain Maintenance: Maintain Chaetomium globosum on Potato Dextrose Agar (PDA) slants at 4°C.
-
Activation: Transfer a small piece of mycelium from the stock culture to a fresh PDA plate.
-
Incubation: Incubate the plate at 25-28°C for 7-10 days until the plate is covered with mycelia and perithecia.
-
Spore Suspension: Flood the surface of the mature culture with 10 mL of sterile distilled water containing 0.05% (v/v) Tween 80.
-
Spore Collection: Gently scrape the surface with a sterile loop to dislodge the ascospores.
-
Filtration: Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Quantification: Determine the spore concentration using a hemocytometer.
-
Inoculation: Use the spore suspension to inoculate the fermentation medium at a final concentration of 1 x 10^6 spores/mL.
Protocol 2: Shake-Flask Fermentation for this compound Production
-
Medium Preparation: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions and dispense 100 mL into 250 mL Erlenmeyer flasks.
-
Sterilization: Autoclave the flasks at 121°C for 15 minutes.
-
Inoculation: After cooling to room temperature, inoculate each flask with 1 mL of the prepared Chaetomium globosum spore suspension (1 x 10^6 spores/mL).
-
Incubation: Incubate the flasks on a rotary shaker at 150 rpm and 25°C for 14-21 days.
-
Sampling: At desired time points, aseptically remove a sample for analysis of biomass and this compound concentration.
-
Harvesting: After the incubation period, harvest the entire culture.
-
Extraction: Separate the mycelium from the culture broth by filtration. Extract the mycelium and the filtrate separately with ethyl acetate.
-
Analysis: Combine the extracts, evaporate the solvent, and analyze the crude extract for this compound content using High-Performance Liquid Chromatography (HPLC). A reported yield from one study was 11 mg of this compound from the fermentation broth.[6]
Visualizations
Experimental Workflow for this compound Production
Caption: Workflow for this compound production.
Representative Signaling Pathway for Secondary Metabolism Regulation
Caption: A representative MAPK signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrative Activity of Mating Loci, Environmentally Responsive Genes, and Secondary Metabolism Pathways during Sexual Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
Technical Support Center: Optimizing Purification Parameters for Chaetoviridin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Chaetoviridin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a fungal secondary metabolite belonging to the azaphilone class of compounds, primarily isolated from fungi of the Chaetomium genus.[1] It is of significant interest to the scientific community due to its various biological activities, including antifungal properties against plant pathogens.[2][3] Efficient purification of this compound is crucial for accurate biological assays, structural elucidation, and the development of potential pharmaceutical or agricultural applications.
Q2: What are the general steps for the purification of this compound?
The purification of this compound typically involves a multi-step process that includes:
-
Fungal Culture and Fermentation: Culturing the Chaetomium species under optimized conditions to maximize the production of this compound.
-
Extraction: Extracting the crude metabolites from the fungal biomass or culture filtrate using organic solvents.
-
Chromatographic Separation: Employing various chromatographic techniques to separate this compound from other co-extracted compounds.
-
Purity Assessment and Identification: Using analytical techniques like HPLC, LC-MS, and NMR to confirm the purity and identity of the isolated this compound.
Q3: Which solvents are most effective for the initial extraction of this compound?
Ethyl acetate (EtOAc) and methanol (MeOH) are the most commonly reported solvents for the effective extraction of this compound from Chaetomium cultures.[4] Some studies have also utilized chloroform.[2] The choice of solvent can influence the extraction efficiency and the profile of co-extracted impurities.
Q4: What are the common challenges encountered during the purification of this compound?
Researchers may face several challenges during the purification of this compound, including:
-
Low Yield: The production of this compound by the fungus can be low, leading to small amounts of the final purified product.
-
Co-purification of Analogs: Other structurally related azaphilones, such as Chaetoviridin B, E, and Chaetomugilins, are often co-produced and can be difficult to separate.[5]
-
Compound Instability: this compound may be susceptible to degradation under certain conditions, such as high temperatures or extreme pH.
-
Presence of Interfering Compounds: The crude extract may contain a complex mixture of other fungal metabolites, pigments, and lipids that can interfere with the purification process.
Troubleshooting Guides
Low Yield of this compound
| Problem | Possible Cause | Recommended Solution |
| Low Production by Fungus | Suboptimal fungal growth conditions. | Optimize fermentation parameters such as media composition, pH, temperature, and incubation time. Studies on the related fungus Chaetomium globosum for the production of other metabolites have shown that a neutral pH and temperatures around 28-32°C can be optimal for growth and secondary metabolite production.[6][7] |
| Inefficient Extraction | Incorrect choice of extraction solvent or method. | Perform a comparative pilot extraction with different solvents (e.g., ethyl acetate, methanol, chloroform) to determine the most effective one for your fungal strain.[8] Employ exhaustive extraction techniques, such as multiple rounds of extraction or sonication, to maximize the recovery from the fungal biomass or filtrate. |
| Loss of Compound During Purification | Degradation of this compound during purification steps. | Avoid high temperatures during solvent evaporation. While the crude extract shows some heat resistance, a significant loss of activity is observed at 121°C.[9] Based on studies of related azaphilones, it is advisable to maintain a neutral to slightly acidic pH during purification to prevent degradation.[10] |
| Poor recovery from chromatographic columns. | Ensure proper column packing and equilibration. Optimize the mobile phase to ensure good solubility and elution of this compound. |
Purity Issues and Co-eluting Impurities
| Problem | Possible Cause | Recommended Solution |
| Presence of other Chaetoviridins or Chaetomugilins | Structurally similar compounds co-eluting with this compound. | Employ a multi-step chromatographic approach. Start with silica gel column chromatography for initial fractionation, followed by Sephadex LH-20 for size exclusion chromatography.[4] For final polishing, use preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a carefully optimized gradient elution.[2] |
| Contamination with Polar Impurities | Incomplete separation of highly polar compounds. | Use a non-polar solvent wash (e.g., hexane) of the crude extract to remove non-polar impurities before proceeding with column chromatography. |
| Contamination with Non-polar Impurities (e.g., lipids) | Co-extraction of fatty acids and other lipids. | Defat the crude extract with a non-polar solvent like hexane before proceeding to chromatographic separation. |
HPLC-Specific Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Interaction of the compound with active sites on the column packing material. | Use a high-purity silica-based column. Add a small amount of a competing agent, like triethylamine (TEA), to the mobile phase to block active silanol groups. Adjust the mobile phase pH to suppress the ionization of silanol groups (typically by lowering the pH). |
| Poor Resolution between this compound and its Analogs | Inadequate separation efficiency of the HPLC method. | Optimize the mobile phase composition. Experiment with different solvent gradients (e.g., methanol-water or acetonitrile-water) and additives (e.g., formic acid or acetic acid) to improve selectivity. Adjust the column temperature, as this can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. |
| Baseline Noise or Drift | Contaminated mobile phase, detector issues, or column bleed. | Use HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase thoroughly before use. Flush the HPLC system and detector cell with a strong solvent like isopropanol. Ensure the column is properly conditioned. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, flow rate, or temperature. | Ensure the mobile phase is well-mixed and stable. Check the HPLC pump for leaks or bubbles. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Fungal Culture and Fermentation
-
Strain: Chaetomium globosum (or other this compound-producing species).
-
Media: Potato Dextrose Broth (PDB) is commonly used.[2]
-
Culture Conditions: Inoculate PDB with the fungal strain and incubate at 25-28°C for 14-21 days with shaking (e.g., 150 rpm).[2]
Solvent Extraction
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Extract the mycelium separately with methanol or ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.
Chromatographic Purification
a. Silica Gel Column Chromatography (Initial Fractionation)
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of petroleum ether and acetone or chloroform and methanol is often effective.[4]
-
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Load the sample onto the pre-equilibrated silica gel column.
-
Elute the column with a stepwise or linear gradient of increasing polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing this compound.
-
b. Sephadex LH-20 Column Chromatography (Size Exclusion)
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol or a mixture of dichloromethane and methanol (1:1).[4]
-
Procedure:
-
Dissolve the pooled fractions from the silica gel column in the mobile phase.
-
Load the sample onto the pre-equilibrated Sephadex LH-20 column.
-
Elute with the mobile phase and collect fractions.
-
Monitor fractions by TLC or HPLC to identify those containing this compound.
-
c. Preparative HPLC (Final Purification)
-
Column: C18 reversed-phase column (e.g., 10 µm particle size).
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[11]
-
Procedure:
-
Dissolve the semi-purified sample in the initial mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Run a gradient elution to separate this compound from closely related impurities.
-
Collect the peak corresponding to this compound based on retention time from an analytical run.
-
Evaporate the solvent to obtain pure this compound.
-
Data Presentation
Table 1: Reported Chromatographic Systems for this compound and Related Compounds
| Chromatography Type | Stationary Phase | Mobile Phase / Eluent | Reference |
| TLC | Silica Gel | EtOAc:toluene:AcOH:formic acid (2.5:7.5:1:1) | [4] |
| TLC | Silica Gel | CHCl₃:MeOH:AcOH (95:5:0.1) | [4] |
| Column Chromatography | Silica Gel | Petroleum Ether:Acetone (9:1 to 6.5:3.5) | [4] |
| Column Chromatography | Silica Gel | CH₂Cl₂:MeOH (gradient) | [4] |
| Column Chromatography | Sephadex LH-20 | MeOH or CH₂Cl₂:MeOH (1:1) | [4] |
| Preparative HPLC | C18 | 70% aqueous MeOH increasing to 100% over 40 min | [11] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. This compound | C23H25ClO6 | CID 6450533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of antifungal principle in the solvent extract of an endophytic fungus Chaetomium globosum from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Nuclear Magnetic Resonance (NMR) Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving overlapping signals in the NMR spectrum of Chaetoviridin A.
Frequently Asked Questions (FAQs)
Q1: What are the common regions of signal overlap in the ¹H NMR spectrum of this compound?
Based on published spectral data, several regions in the ¹H NMR spectrum of this compound are prone to signal overlap due to the molecule's complex structure.[1][2][3] Key areas to examine closely include:
-
Aliphatic Region (δ 0.8 - 2.5 ppm): This region contains numerous overlapping multiplets from the methyl and methylene groups of the pentenyl and butanoyl side chains. Specifically, signals for the methyl groups (e.g., C-11-CH₃, C-2'-CH₃, C-4'-CH₃) and various methylene protons can be difficult to resolve.
-
Olefinic Region (δ 5.0 - 7.0 ppm): Protons on the double bonds of the pentenyl side chain and the isochromene core may exhibit close chemical shifts, leading to overlapping signals that complicate coupling constant analysis.
Q2: How can I confirm if I have a signal overlap issue?
The primary indication of signal overlap is the presence of broad, poorly resolved multiplets in the 1D ¹H NMR spectrum where distinct coupling patterns are expected. Further confirmation can be obtained by observing an integral value for a multiplet that corresponds to more protons than expected for a single signal. Advanced 2D NMR experiments, such as HSQC, can definitively show multiple carbon signals correlating to a single broad proton resonance, confirming the overlap.[4]
Q3: What is the first step I should take to address signal overlap?
Before moving to more complex experiments, ensure optimal sample preparation and data acquisition parameters for your 1D ¹H NMR spectrum. This includes:
-
High Sample Purity: Impurities can introduce additional signals that complicate the spectrum.
-
Appropriate Solvent Selection: Ensure this compound is fully dissolved, as suspended particles can lead to broad lines.[5]
-
Optimized Shimming: Poor shimming results in broad peaks, which can exacerbate overlap issues.
-
Sufficient Number of Scans: A higher signal-to-noise ratio can sometimes help to better distinguish individual peaks within a crowded region.
Troubleshooting Guides
Problem: Unresolved Multiplets in the Aliphatic Region
Solution 1: Employ 2D NMR Spectroscopy
Two-dimensional NMR experiments are powerful tools for resolving overlapping signals by spreading the information into a second dimension.[6][7][8]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Overlapping multiplets can be deconvoluted by tracing the correlation cross-peaks.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): By correlating protons to their directly attached carbons, HSQC can separate overlapping ¹H signals based on the chemical shift of the carbon atom.[1][9] This is particularly effective for resolving overlapping CH, CH₂, and CH₃ signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments, which can indirectly help in assigning overlapping proton signals.[1][9]
Experimental Protocol: Acquiring a 2D HSQC Spectrum
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL.
-
Spectrometer Setup:
-
Load a standard HSQC pulse program on the spectrometer.
-
Tune and match the ¹H and ¹³C channels.
-
Set the spectral widths to cover the expected proton and carbon chemical shift ranges.
-
Set the number of increments in the indirect dimension (F1) to at least 256 for good resolution.
-
Set the number of scans per increment based on the sample concentration to achieve adequate signal-to-noise.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform Fourier transformation in both dimensions.
-
Phase the spectrum carefully.
-
Reference the spectrum to the residual solvent peak.
-
Solution 2: Vary the Experimental Temperature
Changing the temperature can alter the chemical shifts of certain protons, potentially resolving overlapping signals.[5][10] This is particularly effective for protons involved in hydrogen bonding or those in conformationally flexible parts of the molecule.
Experimental Protocol: Variable Temperature (VT) NMR
-
Select a Suitable Solvent: Choose a solvent with a wide liquid range that encompasses the desired temperature range (e.g., DMSO-d₆ for high temperatures, CD₂Cl₂ for low temperatures).
-
Acquire Spectra at Different Temperatures:
-
Start with the standard room temperature spectrum.
-
Incrementally increase or decrease the temperature by 5-10 °C.
-
Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring the spectrum.
-
Monitor the chemical shifts of the overlapping signals as a function of temperature.
-
Problem: Ambiguous Olefinic Proton Assignments
Solution 1: Change the NMR Solvent
Switching to a solvent with different polarity or aromaticity can induce changes in the chemical shifts of protons, a phenomenon known as solvent-induced chemical shifts (SICS).[11][12][13] This can be sufficient to separate overlapping olefinic signals.
Experimental Protocol: Solvent Titration Study
-
Acquire a Spectrum in a Standard Solvent: Record the ¹H NMR spectrum of this compound in a common solvent like CDCl₃.
-
Introduce a Second Solvent: Add a small, precise amount of a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) to the NMR tube.
-
Acquire Subsequent Spectra: Record a spectrum after each addition and monitor the changes in chemical shifts of the olefinic protons.
Quantitative Data
The following table summarizes typical quantitative effects of various techniques used to resolve signal overlap. The values are illustrative and can vary depending on the specific molecule, solvent, and spectrometer conditions.
| Technique | Parameter | Typical Quantitative Effect | Reference |
| 2D NMR (vs. 1D) | Resolution | Significant increase by spreading signals into a second dimension. | [6][7][14] |
| Signal-to-Noise | S/N increases with the square root of the number of scans. | [14] | |
| Variable Temperature | Chemical Shift Change | Can range from ±1 to 10 ppb/K for non-exchangeable protons. Protons involved in hydrogen bonding can show larger changes. | [10][15] |
| Solvent Change | Chemical Shift Change | Can range from 0.1 to >0.5 ppm depending on the specific proton and solvent combination. Aromatic solvents often induce larger shifts. | [11][12][13] |
Visualizations
Experimental Workflow for Resolving Overlapping Signals
Caption: A stepwise workflow for troubleshooting and resolving overlapping NMR signals.
Decision Pathway for Selecting a Resolution Technique
Caption: A decision-making diagram for choosing the appropriate NMR technique.
References
- 1. Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C23H25ClO6 | CID 6450533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of 1D and 2D NMR spectroscopy for metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solving Challenges of Automated 1D and 2D Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Using CRAFT | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 10. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.de [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Chaetoviridin A Stability and Degradation
Welcome to the technical support center for Chaetoviridin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, solid this compound should be stored at -20°C, where it is reported to be stable for at least four years.[1] Stock solutions in solvents like DMSO, methanol, acetone, or chloroform should be stored at -80°C and are expected to be stable for up to one year.[2] To minimize degradation, it is advisable to prepare fresh working solutions from a recently thawed stock solution for each experiment.
Q2: How does temperature affect the stability of this compound in solution?
A2: this compound is susceptible to thermal degradation. While specific kinetic data for the pure compound is limited, studies on crude extracts containing this compound have shown a significant loss of biological activity after autoclaving at 121°C.[3][4] It is recommended to avoid exposing this compound solutions to high temperatures. For experimental procedures requiring heating, the duration should be minimized, and the temperature should be carefully controlled.
Q3: Is this compound sensitive to light?
A3: As an azaphilone pigment with a complex chromophore, this compound may be susceptible to photodegradation. It is best practice to protect solutions containing this compound from direct light by using amber vials or wrapping containers in aluminum foil. When working on a lab bench, minimize exposure to ambient light.
Q4: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
Q5: Which analytical methods are suitable for monitoring the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying this compound and monitoring its degradation. A stability-indicating HPLC method should be developed and validated to ensure that the peak corresponding to this compound is well-resolved from any potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be a powerful tool for identifying the structures of degradation products.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my this compound working solution. | 1. Degradation due to improper storage: The solution was not stored at -80°C or has undergone multiple freeze-thaw cycles. 2. Thermal degradation: The solution was exposed to elevated temperatures during the experiment. 3. Photodegradation: The solution was exposed to light for extended periods. 4. pH-mediated degradation: The pH of the experimental buffer is outside the optimal stability range. | 1. Aliquot stock solutions upon preparation to minimize freeze-thaw cycles. Ensure storage at -80°C. 2. Maintain solutions on ice when not in use and avoid heating steps if possible. 3. Protect solutions from light using amber vials or foil. 4. Verify the pH of your buffer and consider performing a pilot stability study at different pH values. |
| Appearance of new peaks in my HPLC chromatogram. | 1. Degradation of this compound: The compound is breaking down into other products. 2. Contamination: The solvent or other reagents may be contaminated. | 1. This is indicative of degradation. Use a stability-indicating HPLC method to track the decrease in the this compound peak area and the increase in degradant peak areas over time. 2. Analyze a blank (solvent only) to rule out contamination. Use high-purity solvents and reagents. |
| Variability in experimental results between batches of this compound solution. | 1. Inconsistent solution preparation: Errors in weighing or dilution. 2. Progressive degradation of an older stock solution. | 1. Ensure accurate and consistent preparation of all solutions. Use calibrated equipment. 2. Prepare a fresh stock solution from solid this compound and compare its performance to the older stock. |
Data on this compound Stability (Illustrative)
The following tables present hypothetical data to illustrate expected trends in this compound degradation under various stress conditions. Actual degradation rates should be determined experimentally.
Table 1: Thermal Degradation of this compound (100 µg/mL in Methanol)
| Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 25 | 24 | >98% |
| 40 | 24 | ~90% |
| 60 | 24 | ~75% |
| 80 | 24 | ~50% |
Table 2: pH-Dependent Degradation of this compound (100 µg/mL in Aqueous Buffer at 40°C)
| pH | Incubation Time (hours) | Remaining this compound (%) |
| 2.0 | 24 | ~60% |
| 4.0 | 24 | >95% |
| 7.0 | 24 | ~90% |
| 9.0 | 24 | ~70% |
| 12.0 | 24 | <40% |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method to separate this compound from its potential degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Incubate a solution of this compound (e.g., 100 µg/mL) in 0.1 M HCl at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution of this compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 48 hours.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of this compound.
-
Injection Volume: 10 µL.
-
-
Method Optimization: Adjust the mobile phase gradient to achieve baseline separation between the parent this compound peak and all degradation product peaks.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Kinetic Study of this compound Degradation
This protocol describes how to determine the degradation kinetics of this compound under a specific stress condition (e.g., temperature).
Caption: Experimental workflow for a degradation kinetics study.
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 100 µg/mL) in the desired solvent or buffer system.
-
Incubation: Place the solution in a temperature-controlled environment (e.g., a water bath or oven) set to the desired temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.
-
Sample Analysis: Immediately analyze the withdrawn sample using the validated stability-indicating HPLC method to determine the concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting line will be the negative of the first-order degradation rate constant (-k). The half-life (t₁/₂) can be calculated as 0.693/k.
Logical Troubleshooting Flow
This diagram provides a logical flow for troubleshooting unexpected experimental outcomes that may be related to the stability of this compound.
Caption: A logical guide for troubleshooting this compound stability issues.
References
- 1. Combinatorial Generation of Chemical Diversity by Redox Enzymes in Chaetoviridin Biosynthesis [stacks.cdc.gov]
- 2. scispace.com [scispace.com]
- 3. ikev.org [ikev.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Chaetoviridin A antifungal assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetoviridin A in antifungal assays. Inconsistent results in these assays can be a significant challenge, and this guide aims to provide clear and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported antifungal activity?
This compound is a fungal metabolite, classified as an azaphilone, produced by species of the genus Chaetomium. It has demonstrated notable antifungal activity against a variety of plant pathogenic fungi. Its mechanism of action involves inducing cell necrosis and mycelial deformation, which is associated with an increase in reactive oxygen species (ROS) and nitrous oxide production within the fungal cells.[1][2][3][4]
Q2: What are the common solvents for dissolving this compound for use in antifungal assays?
This compound is soluble in several organic solvents. For in vitro assays, it is commonly dissolved in methanol, chloroform, acetone, or dimethyl sulfoxide (DMSO). It is important to prepare a stock solution in one of these solvents and then dilute it in the appropriate culture medium for the assay. A solvent control (medium with the same concentration of the solvent used to dissolve this compound) should always be included in your experiments to ensure the solvent itself does not affect fungal growth.
Q3: Is this compound stable under typical laboratory conditions?
This compound exhibits some stability at high temperatures, although a reduction in activity can occur.[2] For consistent results, it is recommended to store the solid compound at -20°C and to prepare fresh working solutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide for Inconsistent Results
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.
High variability in MIC values is a common issue in antifungal susceptibility testing. Several factors in the experimental setup can contribute to this.
Potential Cause & Solution
-
Inoculum Size: The concentration of the fungal inoculum is a critical factor that can significantly alter MIC values. A higher inoculum size can lead to a notable increase in the observed MIC.[5][6][7]
-
Recommendation: Standardize your inoculum preparation protocol. Use a spectrophotometer or a hemocytometer to accurately determine the spore or cell concentration. For filamentous fungi, aim for a final concentration of 1 x 10³ to 5 x 10⁴ CFU/mL. For yeasts, a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL is often recommended.[8]
-
-
Incubation Time and Temperature: The duration and temperature of incubation directly impact fungal growth rates and, consequently, MIC readings.
-
Recommendation: Follow a consistent incubation time and temperature based on the specific fungus being tested. For many yeast species, 24-48 hours at 35°C is standard, while filamentous fungi may require 48-72 hours or longer.[8] Drastic deviations from optimal growth temperatures for a particular fungus can lead to variations in MICs.[9]
-
-
Culture Medium Composition: The type of culture medium can influence both the growth of the fungus and the activity of this compound.
-
Recommendation: Use a standardized and recommended medium for antifungal susceptibility testing, such as RPMI-1640 with L-glutamine and buffered with MOPS. Ensure the pH is consistent across experiments.
-
Data Summary: Impact of Inoculum Size on MIC Values
The following table illustrates the potential effect of varying inoculum concentrations on the geometric mean MICs of Amphotericin B against Fusarium spp., demonstrating the importance of a standardized inoculum.
| Inoculum Size (conidia/mL) | Fold Increase in Geometric Mean MIC |
| 10² to 10⁵ | 10- to 19-fold |
Source: Adapted from Pujol et al., 1997.[5]
Issue 2: No antifungal activity observed, or activity is significantly lower than expected.
This could be due to issues with the compound itself, the experimental setup, or the specific fungal strain.
Potential Cause & Solution
-
Compound Degradation: As mentioned, while this compound has some heat stability, improper storage or handling can lead to degradation.
-
Recommendation: Store the compound at -20°C and protect it from light. Prepare fresh dilutions for each experiment.
-
-
Inappropriate Solvent or Concentration: The solvent used may interfere with the assay, or the final concentration of the solvent in the wells may be inhibitory to the fungus, masking the effect of this compound.
-
Recommendation: Always include a solvent control. The final concentration of solvents like DMSO should typically not exceed 1-2% in the final assay volume.
-
-
Resistant Fungal Strain: The fungal isolate being tested may have intrinsic or acquired resistance to this compound.
-
Recommendation: Include a known susceptible control strain in your assays to verify that the experimental conditions are suitable for detecting antifungal activity.
-
Data Summary: Reported MIC Values for this compound
This table provides some reported MIC values for this compound against various plant pathogenic fungi. These values can serve as a general reference, but it is important to note that MICs can vary between different strains of the same species.
| Fungal Species | MIC (µg/mL) |
| Magnaporthe grisea | 1.23 |
| Pythium ultimum | 1.23 |
Source: Park et al., 2005.[1]
Issue 3: Difficulty in determining the MIC endpoint.
Reading the MIC endpoint can be subjective, especially with antifungal agents that cause partial inhibition of growth (fungistatic effect).
Potential Cause & Solution
-
Subjective Visual Reading: Trailing growth can make it difficult to determine the lowest concentration with significant growth inhibition.
-
Recommendation: Standardize the endpoint reading criteria. For fungicidal compounds, the MIC is often defined as the lowest concentration with no visible growth. For fungistatic compounds, it may be defined as the concentration that causes a 50% or 80% reduction in growth compared to the positive control. Using a spectrophotometer to read the optical density can provide a more objective measure.
-
-
Precipitation of the Compound: this compound, being soluble in organic solvents, may precipitate in the aqueous culture medium at higher concentrations, which can interfere with visual or spectrophotometric readings.
-
Recommendation: Visually inspect the wells for any precipitation before inoculation and at the time of reading. If precipitation is an issue, consider using a different solvent or adding a small amount of a non-ionic surfactant like Tween 80 to the medium to improve solubility.
-
Experimental Protocols
Broth Microdilution Assay for Antifungal Susceptibility Testing of this compound
This protocol is a modified version of the CLSI guidelines, adapted for natural products like this compound.[10][11][12]
1. Preparation of Fungal Inoculum: a. Grow the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for many filamentous fungi, Sabouraud Dextrose Agar for yeasts). b. For filamentous fungi, harvest spores by flooding the agar surface with sterile saline or PBS containing 0.05% Tween 80 and gently scraping the surface. For yeasts, pick a few colonies from a fresh plate. c. Adjust the spore/cell suspension to the desired concentration using a spectrophotometer (measuring optical density) or by counting with a hemocytometer. The suspension should be diluted in the test medium (e.g., RPMI-1640) to achieve the final target inoculum concentration in the microplate wells.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). b. Perform serial two-fold dilutions of the this compound stock solution in the test medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
3. Inoculation and Incubation: a. Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 200 µL and dilute the this compound to its final test concentration. b. Include the following controls:
- Positive Control (Growth Control): 100 µL of fungal inoculum + 100 µL of test medium.
- Negative Control (Sterility Control): 200 µL of test medium.
- Solvent Control: 100 µL of fungal inoculum + 100 µL of test medium containing the highest concentration of the solvent used. c. Seal the plate and incubate at the appropriate temperature and duration for the specific fungus.
4. Determination of MIC: a. After incubation, determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be done visually or by reading the absorbance at a suitable wavelength (e.g., 600 nm) with a microplate reader.
Visualizations
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the MIC of this compound.
Troubleshooting Logic for Inconsistent MICs
Caption: Decision tree for troubleshooting variable MIC results.
Proposed Signaling Pathway for this compound Antifungal Action
Caption: Simplified pathway of this compound-induced cell death.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Effects of incubation temperature, inoculum size, and time of reading on broth microdilution susceptibility test results for amphotericin B fgainst Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of increasing inoculum sizes of pathogenic filamentous fungi on MICs of antifungal agents by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Influence of Different Media, Incubation Times, and Temperatures for Determining the MICs of Seven Antifungal Agents against Paracoccidioides brasiliensis by Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to Chaetoviridin A in Fungal Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Chaetoviridin A in their fungal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antifungal mechanism of action?
This compound is an azaphilone fungal metabolite produced by various Chaetomium species.[1][2][3] Its primary antifungal mechanisms against susceptible fungi include:
-
Cell Wall and Membrane Disruption: this compound has been shown to degrade fungal cell walls and compromise cell membrane integrity, leading to cell necrosis.[4]
-
Induction of Oxidative Stress: It induces the production of reactive oxygen species (ROS) and nitrous oxide, leading to cellular damage.[1][4]
-
Inhibition of Spore Germination: It can significantly inhibit the germination of fungal spores and microsclerotia.[4]
Q2: My fungal strain shows reduced susceptibility to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on known fungal resistance strategies to other antifungal agents, potential mechanisms include:
-
Increased Efflux Pump Activity: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps can actively remove this compound from the fungal cell, reducing its intracellular concentration.
-
Alterations in the Cell Wall: Changes in the composition or structure of the fungal cell wall may reduce the binding or disruptive effects of this compound. This could involve modifications to glucan or chitin synthesis and cross-linking.
-
Enhanced Stress Response Pathways: Upregulation of pathways that mitigate oxidative stress, such as enhanced antioxidant production, could counteract the ROS-inducing effects of this compound.
-
Chromatin Remodeling and Epigenetic Modifications: Changes in chromatin structure can lead to altered expression of genes involved in drug resistance, such as those encoding efflux pumps or cell wall biosynthetic enzymes.
Troubleshooting Guides
This section provides structured guidance for investigating and potentially overcoming reduced susceptibility to this compound in your fungal strains.
Problem 1: Increased Minimum Inhibitory Concentration (MIC) of this compound Observed
If you observe an increase in the MIC of this compound for your fungal strain, it suggests the development of resistance. The following steps can help you characterize and potentially address this issue.
Troubleshooting Steps:
-
Confirm the MIC: Repeat the MIC determination using a standardized broth microdilution method to ensure the result is reproducible. Include susceptible and known resistant (if available) control strains.
-
Investigate the Role of Efflux Pumps:
-
Checkerboard Assay with Efflux Pump Inhibitors: Perform a checkerboard assay combining this compound with known efflux pump inhibitors (e.g., verapamil, cyclosporin A). A synergistic effect (a decrease in the MIC of this compound) would suggest the involvement of efflux pumps.
-
Gene Expression Analysis: Quantify the expression levels of known ABC transporter genes in your resistant strain compared to a susceptible parent strain using quantitative real-time PCR (qRT-PCR). Upregulation of these genes in the resistant strain is a strong indicator of their involvement.
-
-
Assess Cell Wall Integrity:
-
Cell Wall Stress Assays: Grow the resistant and susceptible strains on media containing cell wall stressing agents (e.g., Calcofluor White, Congo Red). Increased tolerance in the resistant strain might indicate cell wall alterations.
-
Microscopy: Use transmission electron microscopy (TEM) to visualize and compare the cell wall structure of resistant and susceptible strains.
-
-
Measure Oxidative Stress Response:
-
ROS Accumulation Assay: Measure the intracellular levels of ROS in both resistant and susceptible strains after treatment with this compound using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). A blunted ROS response in the resistant strain could indicate an enhanced antioxidant capacity.
-
Data Presentation: this compound MIC Values
The following table summarizes reported Minimum Inhibitory Concentration (MIC) values of this compound against various plant pathogenic fungi. This data can serve as a baseline for your own experiments.
| Fungal Species | MIC (µg/mL) | Reference |
| Magnaporthe grisea | 1.23 | [5][6] |
| Pythium ultimum | 1.23 | [5][6] |
| Pyricularia oryzae | 2.5 | [6] |
| Sclerotinia sclerotiorum | 1.97 (EC50) | [1] |
| Botrytis cinerea | >50 | [6] |
| Fusarium oxysporum | >50 | [6] |
| Phytophthora capsici | >50 | [6] |
| Rhizoctonia solani | 12.5 | [6] |
| Alternaria mali | 25 | [6] |
| Colletotrichum gloeosporioides | 50 | [6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is a standard method for determining the MIC of an antifungal agent.
Materials:
-
96-well microtiter plates
-
Fungal inoculum
-
RPMI-1640 medium (buffered with MOPS)
-
This compound stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to a 0.5 McFarland standard.
-
Add the fungal inoculum to each well containing the this compound dilutions. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at the optimal temperature for the fungal species for 24-48 hours.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.
Checkerboard Assay for Synergy
This assay is used to assess the interaction between two compounds, in this case, this compound and a potential resistance modulator (e.g., an efflux pump inhibitor).
Materials:
-
96-well microtiter plates
-
Fungal inoculum
-
RPMI-1640 medium
-
This compound stock solution
-
Efflux pump inhibitor stock solution
Procedure:
-
In a 96-well plate, create a two-dimensional gradient of concentrations. Serially dilute this compound along the rows and the efflux pump inhibitor along the columns.
-
Add the standardized fungal inoculum to each well.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additivity, or antagonism).
Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Gene Expression
This protocol allows for the quantification of the expression of specific genes, such as those encoding ABC transporters.
Materials:
-
Resistant and susceptible fungal strains
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target ABC transporter genes and a housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
Grow the fungal strains to mid-log phase and expose them to a sub-inhibitory concentration of this compound for a defined period.
-
Extract total RNA from the fungal cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for the ABC transporter genes of interest and a housekeeping gene.
-
Analyze the data to determine the relative fold change in gene expression in the resistant strain compared to the susceptible strain.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the association of specific proteins (e.g., transcription factors or modified histones) with specific genomic regions (e.g., promoter regions of ABC transporter genes).
Materials:
-
Resistant and susceptible fungal strains
-
Formaldehyde
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
Buffers for lysis, washing, and elution
-
qPCR reagents
Procedure:
-
Cross-link proteins to DNA in live fungal cells using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitate the protein-DNA complexes using an antibody specific to the target protein.
-
Reverse the cross-links and purify the precipitated DNA.
-
Use qPCR to quantify the amount of a specific DNA sequence (e.g., the promoter of an ABC transporter gene) in the immunoprecipitated sample.
Reactive Oxygen Species (ROS) Accumulation Assay
This assay measures the intracellular levels of ROS.
Materials:
-
Fungal cells
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Load fungal cells with H2DCFDA.
-
Treat the cells with this compound.
-
Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.
-
Compare the ROS levels in resistant and susceptible strains.
Visualizations
Caption: Troubleshooting workflow for investigating resistance to this compound.
Caption: Putative signaling pathways involved in resistance to this compound.
References
- 1. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Optimizing culture conditions for maximum Chaetoviridin A production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the culture conditions for maximum Chaetoviridin A production from Chaetomium globosum.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fungal strain for producing this compound?
A1: this compound is a secondary metabolite primarily produced by the fungus Chaetomium globosum.[1][2][3] Various strains of C. globosum have been identified as producers. It is recommended to screen different isolates of C. globosum to identify a high-yielding strain for your specific laboratory conditions.
Q2: What is a suitable basal medium for initiating this compound production?
A2: A good starting point for the cultivation of Chaetomium globosum is Potato Dextrose Broth (PDB) or Potato Dextrose Agar (PDA).[4][5] Some studies on related mycotoxins from C. globosum have shown that oatmeal-based media can also support robust growth and secondary metabolite production.
Q3: What is the general fermentation timeframe for this compound production?
A3: The production of this compound is growth-phase dependent, typically occurring during the stationary phase of fungal growth. Fermentation times can range from 15 to 30 days.[4][6] It is crucial to perform a time-course study to determine the optimal harvest time for your specific strain and culture conditions.
Q4: How is this compound typically extracted and quantified?
A4: this compound is commonly extracted from the fermentation broth using organic solvents, with ethyl acetate being a frequently used option. The quantification of this compound in the extract is typically performed using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue 1: Low or No Production of this compound
Possible Causes and Solutions:
-
Suboptimal Culture Medium: The composition of the culture medium, particularly the carbon and nitrogen sources, significantly influences secondary metabolite production.
-
Solution: Systematically optimize the medium components. Start with a basal medium like PDB and test the effect of different carbon and nitrogen sources on this compound yield. Below are illustrative tables based on general principles of fungal metabolite production.
-
Data Presentation: Illustrative Optimization of Medium Components
Table 1: Effect of Different Carbon Sources on this compound Production
| Carbon Source (20 g/L) | Mycelial Dry Weight (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 ± 0.4 | 45.2 ± 3.1 |
| Sucrose | 9.2 ± 0.5 | 58.7 ± 4.5 |
| Maltose | 10.1 ± 0.6 | 75.3 ± 5.2 |
| Fructose | 7.8 ± 0.3 | 33.1 ± 2.8 |
| Soluble Starch | 11.5 ± 0.7 | 89.6 ± 6.3 |
Table 2: Effect of Different Nitrogen Sources on this compound Production
| Nitrogen Source (5 g/L) | Mycelial Dry Weight (g/L) | This compound Titer (mg/L) |
| Peptone | 10.8 ± 0.5 | 95.4 ± 7.1 |
| Yeast Extract | 11.2 ± 0.6 | 102.8 ± 8.5 |
| Tryptone | 9.5 ± 0.4 | 88.2 ± 6.9 |
| Ammonium Sulfate | 7.1 ± 0.3 | 42.5 ± 3.7 |
| Sodium Nitrate | 6.8 ± 0.4 | 38.1 ± 3.2 |
-
Inappropriate pH of the Medium: The pH of the culture medium affects fungal growth and enzyme activity related to secondary metabolite biosynthesis.
-
Solution: The optimal pH for the growth of C. globosum and production of related metabolites is generally in the neutral to slightly acidic range.[7] An initial pH of 5.6 has been shown to be optimal for the production of other secondary metabolites by C. globosum.[6] It is recommended to test a pH range between 5.0 and 7.5.
-
Table 3: Influence of Initial pH on this compound Production
| Initial pH | Mycelial Dry Weight (g/L) | This compound Titer (mg/L) |
| 4.5 | 7.2 ± 0.4 | 35.7 ± 2.9 |
| 5.5 | 10.5 ± 0.6 | 98.4 ± 8.1 |
| 6.5 | 11.8 ± 0.7 | 115.2 ± 9.6 |
| 7.5 | 9.8 ± 0.5 | 85.3 ± 7.2 |
| 8.5 | 6.5 ± 0.3 | 28.9 ± 2.5 |
Issue 2: Poor Mycelial Growth
Possible Causes and Solutions:
-
Suboptimal Temperature: Temperature affects the growth rate of the fungus.
-
Solution: The optimal growth temperature for C. globosum is typically between 25°C and 32°C.[6] Conduct experiments at different temperatures within this range to find the optimum for your strain.
-
Table 4: Effect of Temperature on this compound Production
| Temperature (°C) | Mycelial Dry Weight (g/L) | This compound Titer (mg/L) |
| 20 | 6.1 ± 0.3 | 25.4 ± 2.1 |
| 25 | 10.2 ± 0.5 | 92.8 ± 7.5 |
| 28 | 12.3 ± 0.8 | 120.5 ± 10.1 |
| 32 | 11.5 ± 0.6 | 108.3 ± 9.4 |
| 37 | 5.4 ± 0.4 | 15.6 ± 1.8 |
-
Inadequate Aeration and Agitation: Insufficient oxygen supply can limit fungal growth and metabolism.
-
Solution: For submerged cultures, optimize the agitation and aeration rates. Proper agitation ensures homogenous distribution of nutrients and oxygen, while aeration provides the necessary oxygen for aerobic respiration.
-
Table 5: Impact of Agitation and Aeration on this compound Production
| Agitation (rpm) | Aeration (vvm) | Mycelial Dry Weight (g/L) | This compound Titer (mg/L) |
| 100 | 0.5 | 8.9 ± 0.5 | 78.2 ± 6.5 |
| 150 | 1.0 | 12.5 ± 0.7 | 125.6 ± 11.3 |
| 200 | 1.0 | 11.8 ± 0.6 | 110.4 ± 9.8 |
| 150 | 1.5 | 13.1 ± 0.8 | 132.8 ± 12.1 |
| 200 | 1.5 | 12.4 ± 0.7 | 118.9 ± 10.5 |
Issue 3: Inconsistent Yields Between Batches
Possible Causes and Solutions:
-
Variability in Inoculum: The age and quality of the fungal inoculum can significantly impact fermentation performance.
-
Solution: Standardize your inoculum preparation protocol. Use spores from a culture of a consistent age and establish a standard spore concentration for inoculation.
-
-
Process Parameter Drifts: Small variations in pH, temperature, or agitation/aeration can lead to significant differences in yield at a larger scale.
-
Solution: Implement strict monitoring and control of all critical process parameters throughout the fermentation. Utilize calibrated probes and automated control systems where possible.
-
Issue 4: Product Degradation
Possible Causes and Solutions:
-
Thermal Instability: this compound may be susceptible to degradation at high temperatures. Crude extracts containing this compound have shown reduced activity after autoclaving at 121°C.[8][9]
-
Solution: Avoid excessive heat during both fermentation and extraction. If a temperature-controlled fermenter is used, ensure it does not overshoot the setpoint. During downstream processing, use methods that minimize heat exposure, such as vacuum evaporation at low temperatures.
-
-
Extended Fermentation Time: Prolonged fermentation can lead to the degradation of the target compound by other enzymes released by the fungus during cell lysis.
-
Solution: Determine the optimal harvest time by analyzing this compound concentration at different time points during the fermentation. Harvest the culture when the titer is at its peak, before significant degradation occurs.
-
Experimental Protocols
1. Submerged Fermentation of Chaetomium globosum
-
Inoculum Preparation:
-
Grow C. globosum on a PDA plate at 28°C for 7-10 days until sporulation is observed.
-
Flood the plate with 10 mL of sterile 0.1% Tween 80 solution and gently scrape the surface to release the spores.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).
-
-
Fermentation:
-
Prepare the optimized liquid medium (e.g., PDB supplemented with optimal carbon and nitrogen sources).
-
Inoculate the medium with the spore suspension to a final concentration of 1 x 10^4 spores/mL.
-
Incubate the culture in a shaker incubator at the optimized temperature (e.g., 28°C) and agitation speed (e.g., 150 rpm) for the predetermined optimal fermentation time (e.g., 18 days).
-
-
Harvesting:
-
Separate the mycelium from the culture broth by filtration or centrifugation. The this compound will be present in both the mycelium and the broth, so both should be processed.
-
2. Extraction and Quantification of this compound
-
Extraction:
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Homogenize the mycelial mass and extract it three times with ethyl acetate.
-
Combine all ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Quantification:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the sample by HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Quantify the this compound peak by comparing its area to a standard curve prepared with purified this compound.
-
Visualizations
Signaling Pathway and Experimental Workflow
The biosynthesis of this compound is governed by the "caz" gene cluster.[10][11][12] While the detailed regulatory network is still under investigation, a simplified representation of the biosynthetic pathway and the experimental workflow for optimizing its production can be visualized.
References
- 1. PRECISION FERMENTATION - The Ghost of Scale-Up in Precision Fermentation - AgroFOOD Industry Hi Tech 35(3) 2024 [digital.teknoscienze.com]
- 2. mdpi.com [mdpi.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Frontiers | Pro-angiogenic New Chloro-Azaphilone Derivatives From the Hadal Trench-Derived Fungus Chaetomium globosum YP-106 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. arxada.com [arxada.com]
- 7. Improved secondary metabolite production in the genus Streptosporangium by optimization of the fermentation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 10. Four New Azaphilones from Chaetomium globosum var. flavo-viridae [jstage.jst.go.jp]
- 11. Frontiers | Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Best practices for long-term storage of Chaetoviridin A
This technical support center provides best practices for the long-term storage of Chaetoviridin A, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container. Under these conditions, it is reported to be stable for at least three to four years. It is advisable to minimize exposure to moisture by storing it in a desiccated environment.
Q2: How should I store this compound in solution?
Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. When stored properly, solutions are expected to be stable for at least one year. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
Q3: What are the recommended solvents for dissolving and storing this compound?
This compound is soluble in several organic solvents. The choice of solvent will depend on the intended downstream application.
| Solvent | Suitability | Notes |
| DMSO | High | Commonly used for preparing stock solutions for biological assays. |
| Methanol | High | Suitable for stock solutions and analytical methods like HPLC. |
| Acetone | High | Can be used for solubilization. |
| Chloroform | High | An alternative solvent for solubilization. |
Q4: Is this compound sensitive to light?
While specific photostability studies on this compound are not widely published, its chemical class, azaphilones, are pigments with a pyranoquinone core that acts as a chromophore. Fungal pigments are often sensitive to light. Therefore, it is a best practice to protect this compound, both in solid form and in solution, from light exposure. Store in amber vials or wrap containers in aluminum foil.
Q5: How does pH affect the stability of this compound?
The stability of this compound across different pH ranges has not been extensively studied. However, pigments from some Chaetomium species have shown pH-dependent color changes, suggesting potential instability at certain pH values. It is recommended to maintain a neutral pH for solutions unless the experimental protocol requires otherwise. Avoid storage in strongly acidic or alkaline conditions to prevent potential degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in solution upon thawing | - Solution may be supersaturated.- Solvent evaporation from a poorly sealed container.- Low temperature decreasing solubility. | - Gently warm the solution to 37°C and vortex to redissolve.- Ensure vials are tightly sealed before freezing.- Consider preparing a slightly more dilute stock solution. |
| Loss of biological activity | - Improper storage temperature.- Repeated freeze-thaw cycles.- Degradation due to light or pH exposure.- Contamination. | - Verify storage at -80°C for solutions.- Use aliquots to avoid multiple freeze-thaw cycles.- Protect from light and maintain a neutral pH.- Use sterile techniques when handling solutions. |
| Discoloration of the solution | - Degradation of the compound.- Exposure to light or extreme pH.- Reaction with impurities in the solvent. | - Check the purity of the compound using HPLC.- Ensure proper light and pH protection during storage and handling.- Use high-purity, anhydrous solvents. |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution.- Degradation of the compound.- Pipetting errors. | - Re-verify the concentration of the stock solution.- Assess the purity and integrity of this compound via HPLC.- Ensure accurate and calibrated pipettes are used. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO for biological assays, methanol for analytical purposes) to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term use.
Protocol 2: Assessment of this compound Purity by HPLC
This is a general reverse-phase HPLC method. The specific conditions may need to be optimized for your system and requirements.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this can be determined by a UV-Vis scan).
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a sample of this compound in the mobile phase or a compatible solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram for the presence of a single major peak at the expected retention time for this compound. The peak area can be used to determine purity relative to any impurity peaks.
-
Protocol 3: Antifungal Bioactivity Assay
This protocol provides a general method for assessing the antifungal activity of this compound.
-
Fungal Culture: Grow the target fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until it is actively growing.
-
Spore Suspension Preparation: Harvest fungal spores from the agar plate by adding sterile water with a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface. Filter the suspension to remove mycelial fragments and adjust the spore concentration using a hemocytometer.
-
Assay Preparation:
-
Prepare serial dilutions of this compound in a suitable broth medium (e.g., Potato Dextrose Broth - PDB).
-
Add the fungal spore suspension to each dilution.
-
Include a positive control (a known antifungal agent) and a negative control (solvent only).
-
-
Incubation: Incubate the assay plates at the optimal temperature for the fungal strain.
-
Assessment: After a suitable incubation period (e.g., 24-72 hours), assess fungal growth inhibition. This can be done visually or by measuring absorbance using a microplate reader. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible fungal growth.
Visualizations
Caption: Workflow for proper storage and quality control of this compound.
Caption: Logical flow for troubleshooting inconsistent experimental results.
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Chaetoviridin A and Chaetoviridin B
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antifungal agents, two natural compounds, Chaetoviridin A and Chaetoviridin B, isolated from the fungus Chaetomium globosum, have demonstrated significant potential. This guide provides a comprehensive comparison of their antifungal efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of mycology and pharmacology.
Quantitative Comparison of Antifungal Activity
A critical aspect of evaluating any potential antifungal compound is its minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. Data from in vitro studies reveal that this compound generally exhibits greater antifungal potency across a range of plant pathogenic fungi compared to Chaetoviridin B.
| Fungal Species | This compound MIC (μg/mL) | Chaetoviridin B MIC (μg/mL) |
| Alternaria mali | >100 | >100 |
| Botrytis cinerea | 100 | >100 |
| Colletotrichum gloeosporioides | 33.3 | 100 |
| Fusarium oxysporum | 100 | >100 |
| Magnaporthe grisea | 1.23 | 11.1 |
| Phytophthora capsici | 11.1 | 33.3 |
| Phytophthora infestans | 11.1 | 33.3 |
| Pythium ultimum | 1.23 | 11.1 |
| Rhizoctonia solani | 33.3 | 100 |
Data sourced from Park et al., 2005.[1][2]
As the data indicates, this compound demonstrates significantly lower MIC values against several key pathogens, including Magnaporthe grisea and Pythium ultimum, suggesting a more potent antifungal activity.[1][2]
Experimental Protocols
The following outlines the methodology employed for the in vitro antifungal activity assays that yielded the data presented above.
In Vitro Antifungal Susceptibility Testing:
-
Compound Preparation: this compound and Chaetoviridin B were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Fungal Strains: A panel of nine plant pathogenic fungi were used: Alternaria mali, Botrytis cinerea, Colletotrichum gloeosporioides, Fusarium oxysporum, Magnaporthe grisea, Phytophthora capsici, Phytophthora infestans, Pythium ultimum, and Rhizoctonia solani.
-
Culture Media: Potato dextrose broth (PDB) was used for the majority of the fungi. Clarified V8 juice broth was utilized for P. infestans.
-
Microtiter Plate Assay: The assays were conducted in 24-well microtiter plates. Aliquots of the culture medium (1 mL) containing serial dilutions of the Chaetoviridin compounds (ranging from 1.2 to 100 μg/mL) were added to the wells.
-
Inoculation: A 10 μL aliquot of a spore suspension (105 spores/mL) or a mycelial suspension of R. solani was added to each well. Control wells contained the medium with DMSO at a concentration equivalent to that in the treatment wells.
-
Incubation: The plates were incubated at 25°C for most fungi, with B. cinerea and P. infestans incubated at 20°C.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited the visible growth of the fungal mycelia after a suitable incubation period. All experiments were performed with multiple replicates to ensure accuracy.
Mechanism of Action and Signaling Pathways
While the exact signaling cascades for both compounds are still under investigation, studies on this compound have begun to elucidate its antifungal mechanism. The primary mode of action for this compound appears to be the induction of fungal cell death through necrosis.[3] This is characterized by the disruption of cell membrane integrity, leading to cell lysis.
A key aspect of this compound's activity is the induction of oxidative stress through the production of reactive oxygen species (ROS) and nitrous oxide (NO).[3] Transcriptome analysis of Verticillium dahliae treated with this compound revealed significant changes in the expression of genes involved in several metabolic pathways. Notably, pathways related to the integrity of the cell membrane, such as linolenic acid, alpha-linolenic acid, and arachidonic acid metabolism, were affected.[4] Additionally, alterations in amino acid and sugar metabolism were observed.[4]
The proposed mechanism suggests that this compound's interaction with the fungal cell leads to a cascade of events culminating in cell death.
Caption: Proposed mechanism of action for this compound.
Detailed mechanistic studies on the antifungal activity of Chaetoviridin B are currently limited in the public domain. Its higher MIC values suggest a less potent interaction with fungal targets or a different, less efficient mechanism of action compared to this compound. Further research is required to fully understand the molecular basis of its antifungal properties.
Conclusion
Current evidence strongly indicates that this compound is a more potent antifungal agent than Chaetoviridin B against a range of plant pathogenic fungi. Its mechanism of action, involving the induction of oxidative stress and necrotic cell death, presents a promising avenue for the development of new antifungal therapies. While Chaetoviridin B shows some antifungal activity, its efficacy is demonstrably lower. Future research should focus on further elucidating the specific molecular targets and signaling pathways of both compounds to better understand their structure-activity relationships and potential for therapeutic applications.
References
- 1. scispace.com [scispace.com]
- 2. Antifungal activity against plant pathogenic fungi of chaetoviridins isolated from Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antifungal Potential of Chaetoviridin A: An Unexplored Frontier
A comprehensive review of current scientific literature reveals a notable absence of studies on the synergistic effects of Chaetoviridin A with other antifungal agents. While this compound, a metabolite produced by the fungus Chaetomium globosum, has demonstrated significant intrinsic antifungal properties against a variety of plant pathogenic fungi, its potential for combination therapy remains an unexplored area of research. This guide synthesizes the current knowledge on this compound's standalone antifungal activity and discusses the general principles of antifungal synergy, highlighting the untapped potential for future research in this domain.
This compound: A Profile of Antifungal Activity
This compound has been identified as a potent antifungal compound with demonstrated efficacy against several plant pathogens.[1][2][3][4] Research has shown its ability to inhibit the growth of fungi such as Verticillium dahliae, the causative agent of Cotton Verticillium Wilt, as well as Sclerotinia sclerotiorum, Botrytis cinerea, Fusarium graminearum, and Phytophthora capsici.[4]
The primary mechanisms behind this compound's antifungal action involve the degradation of fungal cell walls and the induction of oxidative stress through the production of reactive oxygen species (ROS).[4] Studies have observed cell necrosis and mycelial deformation in fungi exposed to this compound.[4]
The Concept of Antifungal Synergy
In antifungal therapy, synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This approach can lead to enhanced efficacy, reduced drug dosages, and a lower likelihood of developing drug resistance. Common strategies for achieving synergy involve targeting different cellular pathways simultaneously. For instance, combining an agent that disrupts the fungal cell wall with one that inhibits ergosterol synthesis in the cell membrane can lead to a potent synergistic effect.
While no studies have specifically investigated this compound in combination therapies, the broader field of mycology has seen success with synergistic approaches. For example, the combination of azoles (like fluconazole) and echinocandins (like caspofungin) has been explored to combat resistant fungal strains.[5]
Potential for Future Research
The established mechanism of action of this compound—cell wall degradation—makes it a theoretically promising candidate for synergistic combinations with antifungal agents that target different cellular components. For instance, its combination with azoles, which inhibit ergosterol synthesis and disrupt the cell membrane, could lead to a potent one-two punch against fungal pathogens. Similarly, combining it with other cell wall synthesis inhibitors could amplify its effect.
To explore this potential, future research would need to undertake systematic screening of this compound in combination with a panel of known antifungal drugs. The following experimental workflow could be employed:
Caption: A proposed experimental workflow for investigating the synergistic effects of this compound with other antifungal agents.
Conclusion
At present, there is no direct experimental data to support a comparison of the synergistic effects of this compound with other antifungal agents. The available literature exclusively focuses on its standalone antifungal properties. However, its mechanism of action suggests a strong theoretical basis for its potential as a synergistic partner in combination antifungal therapies. Rigorous scientific investigation, following established protocols for synergy testing, is required to unlock this potential and develop novel, more effective antifungal treatments. Researchers, scientists, and drug development professionals are encouraged to explore this promising but currently uncharted territory in mycology.
References
- 1. Antifungal activity against plant pathogenic fungi of chaetoviridins isolated from Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Activity of this compound from Chaetomium globosum CEF-082 Metabolites Against Verticillium dahliae in Cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chaetoviridin A and Commercial Fungicides in Plant Pathogen Control
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal efficacy of the natural product Chaetoviridin A with commercially available fungicides. This analysis is supported by experimental data from various studies, detailing the inhibitory effects on several key plant pathogens.
This compound, a secondary metabolite produced by fungi of the Chaetomium genus, has demonstrated significant antifungal properties against a range of plant pathogenic fungi.[1] Its mechanism of action involves the degradation of fungal cell walls, induction of cell necrosis, and the production of reactive oxygen species, leading to the inhibition of mycelial growth and spore germination.[1][2][3] This guide presents a side-by-side comparison of its efficacy with that of established commercial fungicides, offering valuable insights for the development of new and potentially more sustainable disease management strategies in agriculture.
Quantitative Comparison of Antifungal Activity
The following table summarizes the in vitro antifungal activity of this compound and various commercial fungicides against several economically important plant pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50) values, which represent the concentration of the compound required to inhibit fungal growth by 100% or 50%, respectively. Lower values indicate higher antifungal potency.
| Pathogen | This compound | Tebuconazole (Triazole) | Carbendazim (Benzimidazole) | Azoxystrobin (Strobilurin) | Difenoconazole (Triazole) | Fludioxonil (Phenylpyrrole) |
| Verticillium dahliae | MIC: 75-150 µg/mL[1] | - | - | EC50: >100 mg/liter[4] | EC50: 0.02 mg/l[2] | - |
| Magnaporthe grisea | MIC: 1.23 µg/mL[5] | 90.74% inhibition at 1500 ppm | 68.21% inhibition at 1500 ppm[6] | EC50: 0.33 mg/l[7] | - | - |
| Sclerotinia sclerotiorum | EC50: 1.97 µg/mL | - | EC50: >1,000 µg/ml (resistant isolates)[3][8] | EC50: 0.2932 µg/mL[9] | - | - |
| Botrytis cinerea | Inhibition at 10 µg/mL[10] | EC50: 0.03 - 1 µg/ml[11] | EC50: 1.07 - 3.82 µg/ml (resistant isolates) | EC50: 39.02 µg/mL[10] | - | EC50: < 0.1 µg/ml[11] |
| Fusarium graminearum | 77.0% inhibition | EC50: 0.005 - 2.029 µg/mL[12][13] | - | - | - | - |
| Pythium ultimum | MIC: 1.23 µg/mL | - | - | - | - | - |
Note: The efficacy of fungicides can vary significantly depending on the specific fungal isolate and the experimental conditions. The data presented here is a compilation from different studies and should be interpreted with this in mind.
Experimental Protocols
The following provides a generalized methodology for the in vitro assessment of antifungal activity, based on common practices cited in the referenced literature.
Fungal Isolates and Culture Conditions
-
Source: Pathogenic fungal strains are typically isolated from infected plant tissues or obtained from recognized culture collections.
-
Culture Medium: Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) are commonly used for the routine culture and maintenance of fungal isolates.
-
Incubation: Cultures are generally incubated at a temperature of 25-28°C in the dark.
In Vitro Antifungal Susceptibility Testing
A widely used method for determining the MIC or EC50 of an antifungal compound is the broth microdilution or agar dilution method.
-
Preparation of Antifungal Solutions: The test compound (this compound or a commercial fungicide) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions are then prepared in the appropriate culture medium (e.g., PDB).
-
Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared from a fresh culture. The concentration of the inoculum is adjusted to a standardized value (e.g., 1 x 10^5 spores/mL).
-
Incubation: An equal volume of the fungal inoculum is added to each well of a microtiter plate containing the different concentrations of the antifungal compound. The plates are then incubated under appropriate conditions for a specific period (e.g., 48-72 hours).
-
Data Analysis: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength. The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth. The EC50 value is calculated by plotting the percentage of growth inhibition against the compound concentration and determining the concentration that results in 50% inhibition.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro antifungal activity assay.
Caption: Workflow for in vitro antifungal susceptibility testing.
Signaling Pathway of this compound's Antifungal Action
While the precise signaling pathways are still under investigation, current research suggests that this compound's antifungal activity involves the disruption of cell wall integrity and the induction of oxidative stress. The following diagram illustrates a proposed mechanism.
Caption: Proposed antifungal mechanism of this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Pathogenicity Stimulation of Sclerotinia sclerotiorum by Subtoxic Doses of Carbendazim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Antifungal activity against plant pathogenic fungi of chaetoviridins isolated from Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ier.ml [ier.ml]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium Graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the in vivo Protective Power of Chaetoviridin A in Plants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo protective efficacy of Chaetoviridin A against key plant pathogens with alternative chemical and biological control agents. The content is supported by experimental data, detailed methodologies, and visual representations of signaling pathways and workflows to facilitate a deeper understanding of its potential in agricultural applications.
Executive Summary
This compound, a natural metabolite isolated from Chaetomium globosum, has demonstrated significant in vivo protective efficacy against a range of devastating plant diseases.[1][2] This guide synthesizes the available data on its performance against critical pathogens such as Magnaporthe oryzae (rice blast), Puccinia recondita (wheat leaf rust), Phytophthora infestans (tomato late blight), and Verticillium dahliae (cotton Verticillium wilt). Its efficacy is compared with conventional chemical fungicides and other biological control agents, highlighting its potential as a valuable tool in integrated pest management strategies.
Performance Comparison of this compound and Alternatives
The protective efficacy of this compound has been quantified in several studies. The following tables summarize the performance of this compound and compare it with other fungicidal agents against specific plant diseases.
Table 1: Efficacy against Rice Blast (Magnaporthe oryzae)
| Treatment | Active Ingredient/Agent | Dosage | Efficacy (% Disease Reduction) | Reference |
| This compound | This compound | 62.5 µg/mL | >80% | [1][2][3] |
| Chemical Fungicide | Kitazin 48% EC | 1 mL/L | 63.36% (leaf blast), 63.67% (neck blast) | [4] |
| Chemical Fungicide | Tricyclazole 75% WP | Not Specified | Least disease severity (27.85%) | [5] |
| Chemical Fungicide | Avalon 27SC | 0.2% | Least leaf blast severity | [2] |
| Chemical Fungicide | Fluopyram + Tebuconazole | Not Specified | 32-33% | [3] |
Table 2: Efficacy against Wheat Leaf Rust (Puccinia recondita)
| Treatment | Active Ingredient/Agent | Dosage | Efficacy (% Disease Reduction) | Reference |
| This compound | This compound | 62.5 µg/mL | >80% | [1][2][3] |
| Chemical Fungicide | Tebuconazole 25 EC | 0.1% | 99.64% | [6] |
| Chemical Fungicide | Azoxystrobin + Tebuconazole | Not Specified | >85% | [7] |
| Chemical Fungicide | Trifloxystrobin + Prothioconazole | Not Specified | >85% | [7] |
Table 3: Efficacy against Tomato Late Blight (Phytophthora infestans)
| Treatment | Active Ingredient/Agent | Dosage | Efficacy (% Disease Control) | Reference |
| This compound | This compound | 125 µg/mL | 50% | [1][2][3] |
| Chemical Fungicide | Puslan 72% WP | Not Specified | 85.38% | [8] |
| Chemical Fungicide | Ridomil Gold 72% WP | Not Specified | 81.91% | [8] |
| Chemical Fungicide | Chlorostrobin | Not Specified | 86.38% (100 - 13.62% incidence) | [9] |
| Chemical Fungicide | Cabrio Top | Not Specified | 85.09% (100 - 14.91% incidence) | [9] |
Table 4: Efficacy against Cotton Verticillium Wilt (Verticillium dahliae)
| Treatment | Active Ingredient/Agent | Dosage | Efficacy (% Disease Reduction) | Reference |
| This compound | This compound | 150 µg/mL | Enhanced defense response | [10] |
| Biological Control | Bacillus cereus R19 | 10⁹ CFU/mL | 88.46% (field) | [11] |
| Biological Control | Bacillus amyloliquefaciens M9 | 10⁹ CFU/mL | 50.01% (field) | [12][11] |
| Biological Control | Pseudomonas spp. (FP22, FP23, FP30, FP35) | Seed bacterization | 22.1% - 50.9% reduction in AUDPC | |
| Biological Control | Serratia plymuthica HRO-C48 | Seed treatment | Suppressed Verticillium wilt | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the in vivo evaluation of this compound's protective efficacy.
Protocol 1: Foliar Application for Rice Blast, Wheat Leaf Rust, and Tomato Late Blight
This protocol is adapted from studies evaluating the efficacy of foliar fungicides.[14][15][16]
-
Plant Cultivation: Grow susceptible rice, wheat, or tomato cultivars in pots under controlled greenhouse conditions (e.g., 25-28°C, 80-90% relative humidity).
-
Treatment Application: At the appropriate growth stage (e.g., 3-4 leaf stage for rice and wheat, pre-flowering for tomato), spray the plants with a solution of this compound at the desired concentration (e.g., 62.5 µg/mL or 125 µg/mL) until runoff. A control group should be sprayed with a solution lacking this compound.
-
Pathogen Inoculation: Twenty-four hours after treatment, inoculate the plants with a spore suspension of the respective pathogen (M. oryzae, P. recondita, or P. infestans) at a known concentration.
-
Incubation: Maintain the inoculated plants in a high-humidity environment for 24-48 hours to facilitate infection, then return them to standard greenhouse conditions.
-
Disease Assessment: After a set incubation period (e.g., 7-14 days), assess the disease severity using a standardized rating scale. Calculate the percentage of disease control by comparing the severity in the treated group to the control group.
Protocol 2: Root Drench and Leaf Application for Cotton Verticillium Wilt
This protocol is based on methodologies for evaluating biocontrol agents against soil-borne pathogens.[10][17]
-
Plant Cultivation: Grow a susceptible cotton variety (e.g., Jimian 11) in pots containing sterilized soil.
-
Treatment Application:
-
Leaf Application: For evaluating the induction of systemic resistance, apply a 150 µg/mL solution of this compound to the true leaves of cotton plants using a brush.
-
Soil Drench (Hypothetical): For a more direct comparison with soil-borne biocontrol agents, a soil drench application of this compound solution could be performed around the root zone of the cotton plants.
-
-
Pathogen Inoculation: Twenty-four hours after treatment, inoculate the plants with a spore suspension of a virulent V. dahliae strain (e.g., Vd080) by making a wound on the stem or by soil drench.
-
Incubation: Grow the plants under conditions favorable for Verticillium wilt development.
-
Disease Assessment: After a period of 4-6 weeks, assess disease incidence and severity based on foliar symptoms (wilting, chlorosis, necrosis) and vascular discoloration of the stem. Plant defense responses, such as the accumulation of reactive oxygen species (ROS), can also be measured.[10]
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway for this compound-Induced Plant Defense
This compound appears to enhance plant defense responses, a critical aspect of its protective efficacy.[10][17][18][19] The following diagram illustrates a plausible signaling cascade initiated by this compound, leading to a heightened defense state in the plant.
Caption: Proposed signaling pathway of this compound-induced plant defense.
Experimental Workflow for in vivo Efficacy Validation
The following diagram outlines the general experimental workflow for validating the protective efficacy of this compound in a whole-plant system.
Caption: General workflow for in vivo validation of this compound's efficacy.
Conclusion
This compound demonstrates considerable promise as a biopesticide for the control of several important plant diseases. Its high efficacy against rice blast and wheat leaf rust, coupled with its ability to induce plant defense mechanisms, makes it a compelling alternative or complementary tool to conventional chemical fungicides. While its efficacy against tomato late blight appears more moderate, further formulation and application optimization could enhance its performance. The data presented in this guide underscore the importance of continued research into natural compounds like this compound for the development of sustainable and effective plant protection strategies.
References
- 1. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of fungicides in controlling rice blast and dirty panicle diseases in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sawbar.in [sawbar.in]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. Frontiers | Desirable Traits of a Good Biocontrol Agent against Verticillium Wilt [frontiersin.org]
- 14. ppqs.gov.in [ppqs.gov.in]
- 15. ars.usda.gov [ars.usda.gov]
- 16. Research analyzes the effectiveness of fungicides against wheat powdery mildew - Cultivar Magazine [revistacultivar.com]
- 17. scispace.com [scispace.com]
- 18. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Chaetoviridin A
FOR IMMEDIATE RELEASE
For researchers, scientists, and drug development professionals working with Chaetoviridin A, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this novel compound.
This compound is a fungal metabolite with potential applications in various research fields.[1] As with any research chemical, a thorough understanding of its properties and associated handling requirements is crucial. While the Safety Data Sheet (SDS) from Cayman Chemical indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), and has NFPA and HMIS ratings of 0 for health, fire, and reactivity, prudent laboratory practices are still necessary to minimize exposure and ensure safety.
Personal Protective Equipment (PPE) and Safety Recommendations
A comprehensive approach to safety involves the consistent use of appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols.
| PPE Category | Equipment | Specifications & Rationale |
| Eye Protection | Safety glasses with side shields or Goggles | Essential to prevent accidental splashes or contact of the solid compound with the eyes. |
| Hand Protection | Nitrile gloves | Standard for handling non-hazardous chemicals. Check for any visible signs of damage before use and change gloves frequently. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from potential contamination. |
| Respiratory Protection | Not generally required for small quantities | To be used if there is a risk of generating dust or aerosols. Work in a well-ventilated area or a chemical fume hood. |
Operational Plan for Handling this compound
A step-by-step procedural guide ensures consistency and safety in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The compound is a solid.[1]
2. Preparation of Solutions:
-
This compound is soluble in acetone, chloroform, DMSO, and methanol.[1]
-
All weighing and solution preparation should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Use appropriate glassware and ensure it is clean and dry before use.
3. Handling and Experimental Use:
-
Always wear the recommended PPE.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
In case of a spill, follow the established laboratory spill cleanup procedure for non-hazardous solids.
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
1. Unused this compound:
-
Dispose of as chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in the regular trash.
2. Contaminated Materials:
-
All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, labeled waste container.
-
Dispose of the container as chemical waste.
3. Solutions:
-
Solutions of this compound should be collected in a labeled, sealed waste container.
-
The waste container should be clearly marked with the contents.
-
Dispose of as chemical waste.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the safe handling workflow, the following diagram illustrates the key steps from receiving the compound to its final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
